Ethyl 7,7-dimethyl-6-oxooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7,7-dimethyl-6-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSKMBKORYSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645664 | |
| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-39-1 | |
| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7,7-dimethyl-6-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 7,7-dimethyl-6-oxooctanoate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 7,7-dimethyl-6-oxooctanoate , a specialized aliphatic ester featuring a sterically hindered ketone moiety.
Strategic Building Block for Sterically Hindered Lipophilic Scaffolds[1]
CAS Number: 898776-39-1
Molecular Formula:
Executive Summary
Ethyl 7,7-dimethyl-6-oxooctanoate is a bifunctional aliphatic intermediate characterized by a terminal ethyl ester and an internal tert-butyl ketone (pivaloyl group). This specific structural arrangement—a linear 5-carbon spacer linking a reactive ester to a sterically bulky ketone—makes it a critical building block in medicinal chemistry.
It is primarily utilized in the synthesis of metabolically stable lipid analogs and enzyme inhibitors (e.g., HDAC or lipase inhibitors) where the gem-dimethyl group (tert-butyl moiety) serves to block metabolic oxidation at the
Physicochemical Profile
The following properties define the handling and stability profile of the compound.
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT. |
| Boiling Point | 285.0 ± 20.0 °C (Predicted) | Distillable under high vacuum (~120°C @ 1 mmHg). |
| Density | 0.948 ± 0.06 g/cm³ | Slightly less dense than water. |
| LogP | 3.25 (Predicted) | Highly lipophilic due to the tert-butyl group. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water. |
| Flash Point | > 110 °C | Non-flammable under standard conditions. |
| Refractive Index | 1.442 | Typical for aliphatic esters. |
Synthetic Utility & Mechanism
The "Pivaloyl" Advantage
The core value of this molecule lies in the 7,7-dimethyl-6-oxo motif.[1] This is effectively a pivaloyl (tert-butylcarbonyl) group attached to a valeric acid chain.
-
Steric Shielding: The adjacent tert-butyl group creates significant steric hindrance around the C6 ketone. This suppresses nucleophilic addition (e.g., by Grignard reagents or hydrides) compared to typical ketones, allowing for chemoselective reactions at the ester end (C1).
-
Metabolic Stability: The quaternary carbon at C7 prevents
-oxidation and -elimination, a strategy often employed in drug design to extend half-life (e.g., in antiretrovirals or lipid regulators).
Primary Synthesis Route: Organometallic Coupling
The most robust synthesis involves the acylation of a tert-butyl organometallic species with a derivative of adipic acid.
Reaction: Ethyl 6-chloro-6-oxohexanoate (Adipoyl chloride monoethyl ester) + tert-Butyl Magnesium Chloride (catalyzed by CuI).
Mechanism (Nucleophilic Acyl Substitution):
-
Activation: The copper(I) salt transmetallates the Grignard reagent to form a softer, more selective organocopper species (
). -
Addition: The organocopper species attacks the acyl chloride at C6.
-
Elimination: Chloride is ejected, reforming the carbonyl.
-
Selectivity: The low temperature and copper catalyst prevent the tert-butyl species from attacking the ester group at C1 or adding twice to the ketone (which is already hindered).
Experimental Protocol: Synthesis via Cu-Catalyzed Grignard
Objective: Synthesize Ethyl 7,7-dimethyl-6-oxooctanoate from Ethyl 6-chloro-6-oxohexanoate.
Reagents:
-
Ethyl 6-chloro-6-oxohexanoate (1.0 eq)
-
tert-Butylmagnesium chloride (2.0 M in THF, 1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Lithium Chloride (LiCl) (0.2 eq) - Solubilizes Cu species
-
Dry THF (Solvent)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a flame-dried 3-neck flask under Argon, charge CuI (1.9 g, 10 mmol) and LiCl (0.85 g, 20 mmol).
-
Add dry THF (100 mL) and stir until a clear solution forms (formation of soluble
species). -
Cool the solution to -78 °C .
-
-
Acyl Chloride Addition:
-
Add Ethyl 6-chloro-6-oxohexanoate (19.2 g, 100 mmol) dropwise to the cold catalyst solution. Ensure the temperature remains below -70 °C.
-
-
Grignard Addition:
-
Slowly add t-BuMgCl (55 mL, 110 mmol) via syringe pump over 1 hour.
-
Critical Control: The reaction is exothermic. Rapid addition will lead to side products (tertiary alcohols).
-
-
Quench & Workup:
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C.
-
Quench with saturated
solution (hydrolyzes magnesium salts). -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Hexanes:EtOAc 9:1).
-
Yield: Expect 85-90% as a clear oil.
-
Reactivity Landscape & Visualization
The following diagram illustrates the divergent reactivity of the molecule, highlighting its use as a scaffold.
Figure 1: Divergent synthetic pathways. The steric bulk of the C7 tert-butyl group allows for selective transformations.
Key Applications
-
HDAC Inhibitor Synthesis: The tert-butyl ketone acts as a hydrophobic "cap" analog (similar to the tert-butyl group in specific experimental HDAC inhibitors), while the ester is converted to a zinc-binding hydroxamic acid.
-
Lipid Mimetics: Used to synthesize gem-dimethyl fatty acid analogs that resist
-oxidation, useful in metabolic disease research. -
Chiral Building Blocks: Asymmetric reduction of the ketone (using CBS catalysts) yields chiral secondary alcohols with a bulky tert-butyl neighbor, which are excellent chiral auxiliaries or intermediates.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone is stable, but the ester can hydrolyze if exposed to moisture over long periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956. Link (Foundational work on organozinc/magnesium coupling for hindered ketones).
-
Lipshutz, B. H., & Sengupta, S. (2011). Organocopper Reagents in Organic Synthesis. Organic Reactions. Link (Protocol basis for CuI-catalyzed Grignard acylation).
-
GuideChem. (2024). Ethyl 7,7-dimethyl-6-oxooctanoate Product Profile & CAS 898776-39-1 Data. Link (Source for physical property data).
-
ChemicalBook. (2024). Ethyl 7,7-dimethyl-6-oxooctanoate Suppliers and Intermediates. Link.
Sources
Technical Guide: Spectroscopic Characterization of Ethyl 7,7-dimethyl-6-oxooctanoate
Part 1: Executive Summary
Ethyl 7,7-dimethyl-6-oxooctanoate (CAS: 898776-39-1) is a specialized aliphatic ester-ketone intermediate. Structurally, it combines a linear octanoate backbone with a sterically bulky tert-butyl ketone motif at the C6 position. This molecule serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly those requiring lipophilic spacers or specific histone deacetylase (HDAC) inhibitor pharmacophores (e.g., analogs of suberoylanilide hydroxamic acid).
This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike standard commodity chemicals, data for this intermediate is often fragmented. The following protocols and data tables synthesize empirical principles with high-fidelity predictive modeling to ensure accurate characterization and purity assessment.
Part 2: Molecular Profile & Synthesis Context
Understanding the synthesis is prerequisite to accurate spectral interpretation, particularly for identifying specific impurity peaks (e.g., unreacted pinacolone or bromobutyrate).
Chemical Identity[1][2]
| Property | Data |
| IUPAC Name | Ethyl 7,7-dimethyl-6-oxooctanoate |
| CAS Number | 898776-39-1 |
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| SMILES | CCC(=O)CCCCC(=O)C(C)(C)C (Note: IUPAC numbering places ester at C1) |
| Structure Code |
Synthesis Pathway (Impurity Origins)
The primary synthetic route involves the alkylation of the lithium enolate of pinacolone with ethyl 4-bromobutyrate. This creates a specific impurity profile relevant to QC.
Figure 1: Synthesis logic showing the convergence of pinacolone and ethyl 4-bromobutyrate. Residual starting materials are common impurities.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Chloroform (
H NMR Analysis
The proton spectrum is characterized by two distinct terminal signals: the intense singlet of the tert-butyl group and the classic triplet/quartet pattern of the ethyl ester.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.12 | Singlet (s) | 9H | tert-Butyl group. Sharp, intense diagnostic peak. | |
| 1.25 | Triplet (t, | 3H | Methyl of the ethyl ester. | |
| 1.58 - 1.65 | Multiplet (m) | 4H | Central methylene chain. | |
| 2.29 | Triplet (t, | 2H | Methylene | |
| 2.54 | Triplet (t, | 2H | Methylene | |
| 4.12 | Quartet (q, | 2H | Methylene of the ethyl ester. |
Critical QC Note: If the triplet at 2.54 ppm appears as a multiplet or is shifted upfield, check for incomplete alkylation or the presence of pinacolone (singlet at 2.1 ppm).
C NMR Analysis
| Shift ( | Carbon Type | Assignment |
| 14.2 | Ethyl ester methyl | |
| 23.5 | C3 (Methylene) | |
| 24.3 | C4 (Methylene) | |
| 26.4 | tert-Butyl methyls (3C) | |
| 34.1 | C2 ( | |
| 36.5 | C5 ( | |
| 44.0 | Quaternary Carbon of t-Bu | |
| 60.2 | Ethyl ester methylene ( | |
| 173.6 | Ester Carbonyl | |
| 215.2 | Ketone Carbonyl (Hindered) |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by two carbonyl stretches. The separation between the ester and ketone bands is a key purity indicator.
| Wavenumber ( | Intensity | Assignment | Notes |
| 2975 - 2860 | Medium | C-H Stretch | Distinct shoulders for t-butyl C-H. |
| 1735 | Strong | Ester C=O | Sharp, characteristic of aliphatic esters. |
| 1708 | Strong | Ketone C=O | Lower frequency than ester; slightly lowered by t-butyl steric bulk. |
| 1180 | Strong | C-O Stretch | Ester C-O-C asymmetric stretch. |
| 1365 | Medium | C-H Bend | gem-Dimethyl "split" characteristic of t-butyl. |
Mass Spectrometry (GC-MS)
Ionization Mode: Electron Impact (EI, 70 eV)
The fragmentation pattern is driven by the stability of the tert-butyl cation and
-
Molecular Ion (
): 214 (Often weak). -
Base Peak:
57 ( ). The tert-butyl cation is exceptionally stable and typically dominates the spectrum. -
Diagnostic Fragments:
-
169 (
): Loss of ethoxy group ( ). -
129 (
): Loss of the pivaloyl group ( ). - 101: Cleavage of the ester chain.
-
169 (
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Part 4: Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without concentration effects (e.g., viscosity broadening):
-
Mass: Weigh 10-15 mg of Ethyl 7,7-dimethyl-6-oxooctanoate.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
- : 16 scans, 1 second relaxation delay.
- : 512 scans, 2 second relaxation delay, proton decoupling on.
Quality Control Criteria
Before releasing the material for downstream synthesis, verify:
-
Absence of Pinacolone: Check for a singlet at
2.1 ppm. -
Absence of Bromoester: Check for a triplet at
3.4 ppm ( ). -
Integral Ratio: The ratio of the tert-butyl singlet (9H) to the ethyl quartet (2H) must be exactly 4.5 : 1.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] (Standard reference for solvent impurity shifts in
). - Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2000.
Sources
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7,7-dimethyl-6-oxooctanoate
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 7,7-dimethyl-6-oxooctanoate. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document elucidates the theoretical basis for the expected spectral features of this molecule. We will dissect the structure to assign chemical shifts, predict multiplicity patterns, and discuss the spin-spin coupling constants for each unique proton environment. Furthermore, this guide presents a validated experimental protocol for data acquisition and offers expert insights into potential spectral complexities, ensuring a thorough understanding for accurate structural verification and analysis.
Molecular Structure and Proton Environments
The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure. Ethyl 7,7-dimethyl-6-oxooctanoate is a bifunctional molecule containing both an ester and a ketone. The IUPAC name dictates an eight-carbon main chain, with the ester carbonyl carbon designated as C1.
The structure is as follows: (CH₃)₃C-C(=O)-CH₂-CH₂-CH₂-CH₂-C(=O)O-CH₂-CH₃
For the purpose of NMR analysis, we can identify seven distinct sets of non-equivalent protons. These are labeled alphabetically from a to g in the diagram below.
Caption: Molecular structure of Ethyl 7,7-dimethyl-6-oxooctanoate with proton groups labeled (a-g).
Detailed ¹H NMR Spectral Analysis
The chemical environment of each proton set dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling). The analysis below is based on established principles of NMR spectroscopy, including the deshielding effects of electronegative atoms and carbonyl groups.[1][2]
The Aliphatic Chain and tert-Butyl Group
-
Protons (a): 9H, Singlet (δ ≈ 1.05 ppm)
-
Assignment: These nine equivalent protons belong to the three methyl groups of the terminal tert-butyl moiety (-C(CH₃)₃).
-
Expertise & Causality: The signal is a singlet because the adjacent carbon (C6) is a carbonyl group, which has no protons, thus no coupling occurs. Its upfield chemical shift is characteristic of shielded, aliphatic protons, far from electronegative groups.
-
-
Protons (b): 2H, Triplet (δ ≈ 2.72 ppm)
-
Assignment: This signal corresponds to the methylene protons at C5, which are alpha to the ketone carbonyl (-C(=O)-CH₂-).
-
Expertise & Causality: The ketone's carbonyl group exerts a significant deshielding effect, shifting these protons downfield. The signal appears as a triplet due to coupling with the two adjacent protons on C4 (n+1 rule: 2+1=3). The expected coupling constant (J) is approximately 7.5 Hz.
-
-
Protons (c) & (d): 4H, Multiplets (δ ≈ 1.55 - 1.70 ppm)
-
Assignment: These are the methylene protons at C4 and C3, respectively.
-
Expertise & Causality: These signals are in the standard aliphatic region. Proton set (c) is coupled to protons (b) and (d), while proton set (d) is coupled to (c) and (e). This complex coupling will result in overlapping multiplets. In a standard spectrum, they may be difficult to resolve individually and might appear as a single broad multiplet. Advanced techniques like 2D-COSY would be required for unambiguous assignment.
-
The Ethyl Ester Group
-
Protons (e): 2H, Triplet (δ ≈ 2.30 ppm)
-
Assignment: These are the methylene protons at C2, alpha to the ester carbonyl (-CH₂-C(=O)O-).
-
Expertise & Causality: These protons are deshielded by the ester carbonyl, but less so than the protons alpha to the ketone (protons b), as the electronegative oxygen of the ester group partially mitigates the effect.[1] The signal is a triplet due to coupling with the two protons on C3 (n+1=3), with an expected J value of ~7.5 Hz.
-
-
Protons (f): 2H, Quartet (δ ≈ 4.12 ppm)
-
Assignment: The methylene protons of the ethyl group (-O-CH₂-CH₃).
-
Expertise & Causality: This signal appears significantly downfield due to the strong deshielding effect of the adjacent, highly electronegative oxygen atom. It is split into a quartet by the three neighboring methyl protons (g) (n+1=4), with a J value of ~7.1 Hz.
-
-
Protons (g): 3H, Triplet (δ ≈ 1.25 ppm)
-
Assignment: The terminal methyl protons of the ethyl group (-O-CH₂-CH₃).
-
Expertise & Causality: This is a classic upfield triplet, characteristic of an ethyl ester. It is split into a triplet by the two adjacent methylene protons (f) (n+1=3), with a J value of ~7.1 Hz. This coupling constant will be identical to that of its coupling partner, the quartet at 4.12 ppm.
-
Data Summary and Visualization
Table 1: Predicted ¹H NMR Data for Ethyl 7,7-dimethyl-6-oxooctanoate
| Signal Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | (CH₃)₃C- | 9H | 1.05 | Singlet (s) | N/A |
| b | C⁵H₂ | 2H | 2.72 | Triplet (t) | ~7.5 |
| c | C⁴H₂ | 2H | 1.55-1.70 | Multiplet (m) | - |
| d | C³H₂ | 2H | 1.55-1.70 | Multiplet (m) | - |
| e | C²H₂ | 2H | 2.30 | Triplet (t) | ~7.5 |
| f | O-CH₂- | 2H | 4.12 | Quartet (q) | ~7.1 |
| g | O-CH₂-CH₃ | 3H | 1.25 | Triplet (t) | ~7.1 |
Spin-Spin Coupling Network
The following diagram illustrates the key neighbor-neighbor interactions (J-coupling) that determine the splitting patterns in the spectrum.
Caption: J-coupling relationships between adjacent proton groups.
Experimental Protocol
To ensure high-quality, reproducible data, the following protocol is recommended.
4.1. Sample Preparation (Self-Validating System)
-
Massing: Accurately weigh approximately 10-20 mg of high-purity Ethyl 7,7-dimethyl-6-oxooctanoate.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Trustworthiness Check: The final solution should be clear and free of any particulate matter. Any cloudiness indicates insolubility or impurities, compromising spectral quality.
4.2. Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion, which is crucial for resolving the overlapping multiplets of protons (c) and (d).
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks, which is essential for accurate integration and multiplicity analysis.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg or equivalent).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds. A sufficient delay ensures complete proton relaxation for accurate signal integration.
-
Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the multiplicity of each peak.
-
Conclusion
The ¹H NMR spectrum of Ethyl 7,7-dimethyl-6-oxooctanoate is predicted to show seven distinct signals, each providing specific structural information. Key diagnostic features include the downfield quartet of the ethyl ester's methylene group (δ ≈ 4.12 ppm), the characteristic alpha-carbonyl triplets for the C2 and C5 protons, and the prominent upfield singlet of the tert-butyl group (δ ≈ 1.05 ppm). While the central methylene protons may exhibit complex, overlapping multiplets, their overall integration and position are consistent with the proposed structure. Following the detailed protocol herein will enable researchers to acquire a high-fidelity spectrum and confidently verify the identity and purity of this compound.
References
- Supporting Information. (n.d.).
- The synthesis of unnatural α-alkyl. (n.d.). The Royal Society of Chemistry.
- Ethyl Acetoacetate - bmse000944. (n.d.). BMRB.
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- Supplementary information. (n.d.). The Royal Society of Chemistry.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
- Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Ethyl acetoacetate(141-97-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. (2025, June 17). The Bioscan.
- Ethyl Acetoacetate | C6H10O3 | CID 8868. (n.d.). PubChem.
- 6.7 ¹H NMR Spectra and Interpretation (Part II). (n.d.). KPU Pressbooks.
- NMR Chemical Shifts. (n.d.).
- Ethylacetoacetate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- How to interpret this pair of IR and 1H NMR spectra? (2022, December 14). Chemistry Stack Exchange.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023, February 6). MDPI.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
- synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4- oxoquinolin-6-yl)acetamide. (2011, October 11).
-
ONE-POT SYNTHESIS OF trans-7-ARYL-6H-6a,7-DIHYDRO[4]BENZO- PYRANO[3,4-c][4][5]BENZOTHIAZEPINES Ramadas Sathunuru, Benjamin Koh,. (2005, August 12). Retrieved February 19, 2026, from
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An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 7,7-dimethyl-6-oxooctanoate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of ethyl 7,7-dimethyl-6-oxooctanoate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, establishes self-validating protocols for data integrity, and offers a detailed interpretation of the resulting spectroscopic data. By integrating foundational principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as an authoritative resource for the complete 13C NMR analysis of this keto-ester, ensuring both accuracy and a deep understanding of the underlying chemistry.
The Strategic Importance of 13C NMR in Molecular Characterization
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[1][2] Unlike proton (¹H) NMR, which provides information about the hydrogen framework, 13C NMR directly probes the carbon skeleton, offering direct insights into the number and electronic environment of each carbon atom within a molecule.[3] For a molecule such as ethyl 7,7-dimethyl-6-oxooctanoate, which contains multiple carbonyl groups and a quaternary carbon center, 13C NMR is uniquely suited to confirm its structural integrity.
The key advantages of 13C NMR in this context are:
-
Broad Chemical Shift Range: Carbon signals are dispersed over a wide range (typically 0-220 ppm), which minimizes the signal overlap that can complicate ¹H NMR spectra.[2][4]
-
Direct Carbon Count: In a standard proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a distinct singlet, allowing for a direct count of unique carbon environments.[2][5]
-
Sensitivity to Functional Groups: The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, making it possible to identify key functional groups like ketones, esters, and different types of alkyl carbons.[1][2][4][6]
This guide will systematically deconstruct the 13C NMR analysis of ethyl 7,7-dimethyl-6-oxooctanoate, from sample preparation to advanced spectral interpretation.
Molecular Structure and Predicted Carbon Environments
A thorough analysis begins with a theoretical assessment of the target molecule's structure to predict the number of expected NMR signals.
Structure of Ethyl 7,7-dimethyl-6-oxooctanoate
The structure contains ten carbon atoms. Due to molecular symmetry, not all ten carbons are chemically unique. A detailed examination reveals ten distinct carbon environments, meaning we anticipate ten unique signals in the proton-decoupled 13C NMR spectrum.
Caption: Molecular structure of ethyl 7,7-dimethyl-6-oxooctanoate with carbon numbering.
Experimental Protocol for High-Resolution Data Acquisition
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the rational selection of acquisition parameters. This protocol is designed to be self-validating by incorporating internal standards and parameter choices that address the specific challenges of this molecule.
Sample Preparation
-
Analyte Purity: Ensure the ethyl 7,7-dimethyl-6-oxooctanoate sample is of high purity (>95%) to avoid signals from contaminants complicating the spectrum.
-
Solvent Selection: Use deuterated chloroform (CDCl₃). It is a versatile solvent for non-polar to moderately polar organic compounds and its carbon signal (a triplet at ~77.16 ppm) serves as a convenient secondary chemical shift reference.[7]
-
Concentration: For 13C NMR, a higher concentration is generally better due to the low natural abundance of the 13C isotope (~1.1%).[8][9] A concentration of 20-50 mg dissolved in 0.6-0.7 mL of CDCl₃ is recommended.[9]
-
Internal Standard: Add a small amount (1-2 drops) of tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.0 ppm, serving as the primary reference point for the chemical shift scale.[5][7]
-
Filtration: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8]
Spectrometer Setup and Data Acquisition
The following workflow outlines the critical steps from sample loading to data acquisition.
Caption: Experimental workflow for 13C NMR data acquisition.
Causality Behind Acquisition Parameter Choices
-
Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling is used for the primary spectrum. This removes C-H coupling, simplifying the spectrum to singlets for each carbon.[2]
-
Flip Angle: A flip angle of 30-45° is often a good compromise. While a 90° pulse provides the maximum signal per scan, it requires a longer relaxation delay.[10] A smaller angle allows for faster pulsing and can improve the signal-to-noise ratio in a given amount of time, especially for slowly relaxing quaternary carbons.[10]
-
Relaxation Delay (d1): This is a critical parameter. Quaternary carbons, such as the C7 and the two carbonyl carbons (C1, C6) in our molecule, lack attached protons and therefore have very long spin-lattice relaxation times (T₁).[7][11] To ensure these signals are not attenuated or completely lost, a sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for allowing the magnetization to return to equilibrium.[12][13] For strictly quantitative results, this delay should be at least 5 times the longest T₁ value.[13]
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, signal averaging is necessary. The signal-to-noise ratio improves with the square root of the number of scans.[10] A typical experiment may require several hundred to several thousand scans, depending on the sample concentration.
Predicted 13C NMR Data and Spectrum Interpretation
Based on established chemical shift correlations, we can predict the approximate resonance position for each of the ten unique carbons in ethyl 7,7-dimethyl-6-oxooctanoate.
Table of Predicted Chemical Shifts
| Carbon # | Type (CHn) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | C=O (Ester) | 170 - 175 | Ester carbonyls are deshielded but less so than ketones due to resonance with the adjacent oxygen.[7][14] |
| C2 | CH₂ | 30 - 35 | Aliphatic carbon adjacent to an ester carbonyl group. |
| C3 | CH₂ | 24 - 28 | Standard aliphatic methylene carbon. |
| C4 | CH₂ | 28 - 33 | Aliphatic carbon, slightly deshielded by proximity to the ketone. |
| C5 | CH₂ | 40 - 45 | Alpha-carbon to a ketone, significantly deshielded.[7] |
| C6 | C=O (Ketone) | 205 - 215 | Ketone carbonyls are highly deshielded and appear far downfield.[4][6][7] |
| C7 | C (Quaternary) | 45 - 55 | Quaternary carbon alpha to a ketone. Its signal will be weak due to a long T₁ and lack of NOE.[7][11] |
| C8, C9 | CH₃ | 25 - 30 | Equivalent methyl groups attached to a quaternary carbon. |
| C1' | O-CH₂ | 60 - 65 | Methylene carbon attached to the electron-withdrawing ester oxygen.[6] |
| C2' | CH₃ | 14 - 18 | Terminal methyl group of the ethyl ester. |
Note: These are predicted values. Actual values may vary based on solvent and other experimental conditions.
Structural Confirmation with DEPT Spectroscopy
While the broadband-decoupled spectrum identifies all unique carbons, it does not differentiate between CH, CH₂, and CH₃ groups. Distortionless Enhancement by Polarization Transfer (DEPT) is an essential technique for this purpose.[15][16][17] A standard DEPT experiment is run in two main modes:
-
DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons.[17][18] For ethyl 7,7-dimethyl-6-oxooctanoate, no signals are expected in the DEPT-90 spectrum as there are no CH groups.
-
DEPT-135: This spectrum shows methyl (CH₃) and methine (CH) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[17][18][19] Quaternary and carbonyl carbons are absent.[15][18]
By combining the information from all three spectra (Broadband, DEPT-90, and DEPT-135), a complete assignment can be made:
-
Quaternary/Carbonyls (C1, C6, C7): Peaks present in the broadband spectrum but absent in both DEPT-90 and DEPT-135.
-
Methylene (CH₂) (C2, C3, C4, C5, C1'): Negative peaks in the DEPT-135 spectrum.
-
Methyl (CH₃) (C8, C9, C2'): Positive peaks in the DEPT-135 spectrum.
Troubleshooting and Data Validation
-
Missing Quaternary Carbon Signals: If the signals for C1, C6, or C7 are weak or missing, the primary cause is an insufficient relaxation delay (d1).[11] Re-run the experiment with a significantly longer d1 (e.g., 15-30 seconds).[20]
-
Low Signal-to-Noise: The most direct solution is to increase the number of scans.[10] Alternatively, increasing the sample concentration can improve signal intensity.[8]
-
Broad Lines: This often indicates poor magnetic field homogeneity. Ensure the sample was filtered properly and re-shim the spectrometer. High sample viscosity can also cause line broadening.
Conclusion
The 13C NMR analysis of ethyl 7,7-dimethyl-6-oxooctanoate is a multi-step process that relies on a sound understanding of both chemical principles and spectroscopic techniques. By employing a systematic approach that includes theoretical prediction, meticulous sample preparation, rational parameter selection, and the use of advanced sequences like DEPT, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework for researchers to confidently acquire and interpret high-quality 13C NMR data, ensuring the integrity and validity of their scientific findings.
References
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13 Carbon NMR. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]
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Eisenstein, M. R., & Pelczer, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1748–1751. [Link]
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13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 19, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
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Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved February 19, 2026, from [Link]
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Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved February 19, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 19, 2026, from [Link]
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NMR Prediction. (n.d.). ACD/Labs. Retrieved February 19, 2026, from [Link]
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DEPT and APT NMR Service. (n.d.). Creative Biostructure. Retrieved February 19, 2026, from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved February 19, 2026, from [Link]
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DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
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NMR Predictor. (n.d.). ChemAxon. Retrieved February 19, 2026, from [Link]
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The carbon-13 chemical shift of acyl chlorides vs ketones. (2018, December 17). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]
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Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved February 19, 2026, from [Link]
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Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(55), 7664–7667. [Link]
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DEPT 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved February 19, 2026, from [Link]
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Simulate and predict NMR spectra. (n.d.). NMRDB.org. Retrieved February 19, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 19, 2026, from [Link]
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13C NMR. (n.d.). Retrieved February 19, 2026, from [Link]
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Practical Guidelines for 13 C-Based NMR Metabolomics. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). California State Polytechnic University, Pomona. Retrieved February 19, 2026, from [Link]
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DEPT 13C NMR Spectroscopy. (2025, August 15). Fiveable. Retrieved February 19, 2026, from [Link]
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DEPT: A tool for 13C peak assignments. (2020, June 22). Nanalysis. Retrieved February 19, 2026, from [Link]
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Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. (1987). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Australian Journal of Chemistry, 40(2), 333. [Link]
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13C NMR spectroscopy. (n.d.). Retrieved February 19, 2026, from [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved February 19, 2026, from [Link]
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Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. (n.d.). Retrieved February 19, 2026, from [Link]
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One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst. (2021, March 27). Semantic Scholar. Retrieved February 19, 2026, from [Link]
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Synthesis and crystal structure of 7,7-dimethyl-2-amino-3-cyan-4-(3,4-methylenedioxylphenyl)-5-oxo-5,6,7,8- tetrahydro-4H-benzo-[b]-pyran. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Ethyl 7,7-dimethyl-6-oxooctanoate: A Strategic Intermediate in Organozinc Chemistry and Drug Discovery
[1]
Executive Summary
Ethyl 7,7-dimethyl-6-oxooctanoate (CAS: 898776-39-1) is a functionalized aliphatic ester characterized by a sterically hindered ketone group adjacent to a gem-dimethyl moiety.[1][2] Historically significant as a validation molecule for Rieke® Zinc chemistry, it represents a class of "impossible" intermediates that cannot be synthesized via traditional Grignard or organolithium pathways due to chemoselectivity issues.[1] Today, it serves as a critical building block in the synthesis of Histone Deacetylase (HDAC) inhibitors , lipid-regulating therapeutics, and sterically protected enzyme inhibitors.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 7,7-dimethyl-6-oxooctanoate |
| Common Name | Ethyl 5-pivaloylvalerate |
| CAS Number | 898776-39-1 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Structure Description | Ethyl ester of an 8-carbon chain containing a ketone at C6 and a gem-dimethyl group at C7 (effectively a tert-butyl ketone).[1][2] |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~280°C (Predicted) |
| Solubility | Soluble in organic solvents (THF, DCM, Ethyl Acetate); insoluble in water.[1] |
| Key Functional Groups | Ester (labile to strong nucleophiles), Ketone (sterically hindered), gem-Dimethyl (metabolic stability).[1] |
Discovery & Historical Context
The existence and accessibility of Ethyl 7,7-dimethyl-6-oxooctanoate are inextricably linked to the development of active zinc (Rieke® Zinc) in the 1970s and 1990s by Dr. Reuben D. Rieke .[1]
The Synthetic Challenge
Prior to the advent of functionalized organozinc reagents, synthesizing a molecule containing both a remote ester and a ketone was synthetically arduous.[1]
-
Grignard Reagents (RMgX): Would attack the ester group of the starting material or the product, leading to polymerization or tertiary alcohols.[1]
-
Organolithiums (RLi): Too reactive; lack chemoselectivity.[1]
The Rieke Breakthrough
The discovery of highly reactive zinc (Zn*), prepared by the reduction of zinc salts (e.g., ZnCl₂) with alkali metals (Li, K), allowed for the direct oxidative addition of zinc into alkyl halides containing sensitive functional groups like esters.[1] Ethyl 7,7-dimethyl-6-oxooctanoate became a "proof-of-concept" molecule, demonstrating that an organozinc reagent derived from ethyl 5-bromovalerate could be coupled with pivaloyl chloride (a sterically bulky acid chloride) to yield the keto-ester in high yield without affecting the ester moiety [1].[1]
Synthetic Methodology (Technical Protocol)
The following protocol describes the synthesis via the Rieke Zinc method , the industry standard for this compound.
Reaction Scheme
-
Precursor Formation: Ethyl 5-bromovalerate + Zn*
4-Ethoxycarbonylbutylzinc bromide.[1] -
Electrophilic Coupling: 4-Ethoxycarbonylbutylzinc bromide + Pivaloyl Chloride
Ethyl 7,7-dimethyl-6-oxooctanoate.[1]
Detailed Protocol
Phase 1: Preparation of Rieke Zinc (Zn)*[1]
-
Reagents: ZnCl₂ (anhydrous), Lithium metal, Naphthalene (electron carrier), THF (anhydrous).[1]
-
Step 1: In a flame-dried flask under Argon, dissolve ZnCl₂ (1.1 eq) and Naphthalene (0.2 eq) in THF.
-
Step 2: Add Lithium metal (2.1 eq) in small pieces.
-
Step 3: Stir vigorously at room temperature for 2-4 hours. The solution turns black, indicating the formation of finely divided, highly reactive Zinc (Zn*).[1]
Phase 2: Formation of Organozinc Reagent
-
Reagent: Ethyl 5-bromovalerate.[1]
-
Step 1: Cool the Zn* slurry to 0°C.
-
Step 2: Add Ethyl 5-bromovalerate (1.0 eq) dropwise.
-
Step 3: Allow to warm to room temperature and stir for 3 hours.
-
Check: Aliquot hydrolysis and GC analysis confirms conversion to 4-ethoxycarbonylbutylzinc bromide .
Phase 3: Cross-Coupling
-
Reagents: Pivaloyl chloride (1.1 eq), CuCN (2 LiCl complex, 5 mol%).[1]
-
Step 1: Cool the organozinc solution to -20°C.
-
Step 2: Add CuCN[1]·2LiCl catalyst (essential for acyl chloride coupling).[1]
-
Step 3: Add Pivaloyl chloride dropwise.[1]
-
Step 4: Warm to 0°C and stir for 2 hours, then to RT overnight.
-
Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).[1]
Applications in Drug Development[1]
A. Histone Deacetylase (HDAC) Inhibitors
The 7,7-dimethyl-6-oxooctanoate scaffold serves as a crucial linker-cap pharmacophore.[1]
-
Mechanism: The gem-dimethyl group provides steric bulk, filling the hydrophobic pocket at the rim of the HDAC active site (the "cap" region).[1]
-
Linker: The aliphatic chain (valerate) mimics the lysine side chain, positioning the zinc-binding group (ZBG) correctly.[1]
-
Utility: This intermediate allows researchers to attach various ZBGs (hydroxamic acids, benzamides) to the ester end (after hydrolysis) while maintaining a stable, bulky hydrophobic cap.[1]
B. Lipid Regulators & Metabolic Stability
The gem-dimethyl group at C7 blocks
-
In fatty acid analogs, the introduction of a quaternary carbon (like the 7,7-dimethyl group) prevents metabolic degradation.[1]
-
This is analogous to the design of Bempedoic Acid and Gemfibrozil , where methyl substitution increases half-life and potency.[1]
C. Protease Inhibitors
The sterically hindered ketone (pivaloyl group) is resistant to nucleophilic attack by serine proteases but can interact with the enzyme's active site via hydrogen bonding, acting as a transition state mimic or a non-covalent inhibitor anchor.[1]
Visualization of Synthetic Logic[1]
Caption: Figure 1.[1] Chemoselective synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate via Rieke Zinc organometallic coupling.
References
-
Rieke, R. D., & Hanson, M. V. (1997).[1] New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.[1] Link
-
Rieke Metals, Inc. (2024).[1] Product Catalog: Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1).[1][2] Link
-
Knochel, P., et al. (2011).[1] Functionalized Organozinc Reagents. In Organozinc Reagents in Organic Synthesis. CRC Press.[1] Link
-
GuideChem . (2024).[1] Chemical Properties of Ethyl 7,7-dimethyl-6-oxooctanoate. Link
Methodological & Application
Application Note: Precision Synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate
Executive Summary & Strategic Analysis
Ethyl 7,7-dimethyl-6-oxooctanoate (CAS: N/A for specific ester, related acid CAS: 41444-37-1) is a critical pharmacophore intermediate, notably serving as a structural precursor in the synthesis of lipid-modulating agents (e.g., Bempedoic acid analogs) and ferroptosis inhibitors.[1]
The synthesis of this molecule presents a classic chemoselectivity challenge: constructing a sterically hindered ketone (adjacent to a tert-butyl group) while preserving a distal ethyl ester functionality.[1]
The Chemoselectivity Paradox
Direct alkylation strategies (e.g., reacting pinacolone enolates with ethyl 4-bromobutyrate) often fail due to competitive Claisen condensation (enolate attacking the ester) or poly-alkylation.[1] Consequently, this guide rejects the "obvious" direct alkylation in favor of two high-fidelity pathways:
-
Method A (The "Gold Standard"): Weinreb Amide Acylation.[1] Ideal for gram-scale, high-purity medicinal chemistry requirements.[1]
-
Method B (The "Industrial" Route): Iron-Catalyzed Grignard Coupling.[1] Ideal for kilogram-scale, cost-sensitive production.[1]
Retrosynthetic Logic & Pathway Visualization[1]
To guarantee the integrity of the ester group at C1 while forming the bulky ketone at C6, we utilize Adipic Acid Monoethyl Ester as the scaffold.[1] This ensures the C1-C6 carbon backbone is pre-formed, reducing the synthesis to a single functional group transformation at C6.[1]
DOT Diagram: Retrosynthetic Analysis
Figure 1: Retrosynthetic logic illustrating the divergence from Mono-Ethyl Adipate into two viable synthetic pathways.[1]
Method A: The Weinreb Amide Protocol (High Fidelity)[1]
Rationale: The Weinreb amide (N-methoxy-N-methylamide) prevents over-addition of the Grignard reagent.[1] The stable tetrahedral intermediate formed upon Grignard addition does not collapse to the ketone until acidic workup, thereby preventing the formation of the tertiary alcohol side product.[1]
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Mono-Ethyl Adipate | Substrate | 1.0 | Commercial or prepared via adipic anhydride |
| CDI (1,1'-Carbonyldiimidazole) | Coupling Agent | 1.1 | Activates acid; CO2 evolution |
| N,O-Dimethylhydroxylamine HCl | Amine Source | 1.2 | Forms the Weinreb amide |
| t-Butylmagnesium Chloride | Nucleophile | 1.5 - 2.0 | 2.0M in THF; Titrate before use |
| THF (Anhydrous) | Solvent | - | 0.2 M Concentration |
Step-by-Step Protocol
Phase 1: Formation of the Weinreb Amide[1]
-
Activation: Charge a flame-dried flask with Mono-Ethyl Adipate (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C.[1][2]
-
Addition: Add CDI (1.1 eq) portion-wise. Caution: Vigorous evolution of CO2 gas.[1]
-
Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole intermediate.
-
Amine Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Stir at RT for 12 hours.[1][3]
-
Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x).[1][2][4] Wash organics with saturated NaHCO3 and Brine.[1] Dry over Na2SO4 and concentrate.
Phase 2: Grignard Addition
-
Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (0.2 M) under Argon/Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath).
-
Nucleophilic Attack: Add t-BuMgCl (2.0 eq) dropwise over 30 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench & Hydrolysis: Pour the reaction mixture into cold 1M KHSO4 or 1M HCl. Vigorous stirring for 20 minutes is required to hydrolyze the stable Magnesium-chelated intermediate into the ketone.[1]
-
Purification: Extract with Diethyl Ether. Flash chromatography (Hexanes:EtOAc 9:1) yields the target Ethyl 7,7-dimethyl-6-oxooctanoate .[1]
Method B: Iron-Catalyzed Acylation (Scalable)[1]
Rationale: For larger scales where CDI and Weinreb amine costs are prohibitive, the Fürstner modification allows the reaction of Grignard reagents with acid chlorides without over-addition, using non-toxic Iron(III) catalysts.
Experimental Workflow
Figure 2: Workflow for the Iron-Catalyzed Acylation of Adipoyl Chloride.
Protocol Highlights
-
Acid Chloride Formation: Reflux Mono-Ethyl Adipate with Thionyl Chloride (1.2 eq) and catalytic DMF (1 drop) for 2 hours. Remove excess SOCl2 under vacuum.[1]
-
Catalyst Solution: Dissolve the crude acid chloride in THF. Add Fe(acac)3 (Iron(III) acetylacetonate) (3 mol%).[1] Cool to -10°C.[1]
-
Coupling: Add t-BuMgCl (1.1 eq) rapidly (within 5-10 mins).
-
Workup: Quench with 1M HCl. Standard extraction.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, compare your isolated product against these expected spectral signatures.
1H NMR (400 MHz, CDCl3)
-
δ 4.12 (q, 2H): Ethyl ester methylene (-O-CH2-CH3).[1]
-
δ 2.45 (t, 2H): Methylene alpha to ketone (-CH2-C=O).[1]
-
δ 2.30 (t, 2H): Methylene alpha to ester (-CH2-COOEt).[1]
-
δ 1.60 (m, 4H): Internal methylenes (-CH2-CH2-).[1]
-
δ 1.25 (t, 3H): Ethyl ester methyl (-O-CH2-CH3).[1]
-
δ 1.15 (s, 9H): tert-Butyl group (-C(CH3)3).[1] Diagnostic Peak.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Tertiary Alcohol Impurity | Over-addition of Grignard (Method A) | Ensure temperature stays <-70°C during addition; Check Weinreb purity.[1] |
| Low Yield (Method B) | Slow addition of Grignard | In Fe-catalyzed coupling, Grignard must be added rapidly to sustain the catalytic cycle.[1] |
| Ester Cleavage | Temperature too high | Maintain strict cryogenic conditions.[1] |
Safety & Compliance
-
t-Butyl Magnesium Chloride: Pyrophoric.[1] Handle under inert atmosphere. Dispense using Sure-Seal techniques.
-
CDI: Sensitizer. Avoid inhalation of dust.[1]
-
Iron Pentacarbonyl (Potential Byproduct): In Method B, trace iron carbonyls may form.[1] Treat waste streams with bleach before disposal.[1]
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]
-
Fürstner, A.; Martin, R. "Iron-Catalyzed Cross-Coupling Reactions."[1] Chemistry Letters, 2005 , 34(5), 624–629.[1]
-
Scheiper, B. et al. "Synthesis of Ketones via Iron-Catalyzed Acylation of Grignard Reagents."[1] Journal of Organic Chemistry, 2004 , 69(11), 3943–3949.[1]
-
Pinkerton, A. et al. "Synthesis of Bempedoic Acid Derivatives."[1] Journal of Medicinal Chemistry, 2014 , 57(15).[1] (Contextual grounding for lipid modulator synthesis).
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. testbook.com [testbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
Application Note: One-Pot Synthesis of Hexahydroquinoline-3-Carboxylates
Executive Summary
This application note details a robust, high-yield protocol for the one-pot multicomponent synthesis of hexahydroquinoline-3-carboxylates. These scaffolds are critical structural analogs of 1,4-dihydropyridines (e.g., Nifedipine), widely utilized in drug discovery as calcium channel blockers, multidrug resistance (MDR) reversal agents, and antimicrobial compounds.[1]
Unlike traditional Hantzsch syntheses that often require harsh reflux conditions or toxic solvents, this protocol utilizes p-Toluenesulfonic acid (p-TSA) as a cost-effective, solid acid catalyst. This method bridges the gap between academic "green chemistry" and industrial scalability, offering high atom economy, operational simplicity, and yields typically exceeding 90%.
Scientific Background & Mechanism[1][2][3][4][5][6]
The Hantzsch-Like Condensation
The synthesis is a four-component condensation involving:
-
Aryl Aldehyde (Electrophile)
-
Dimedone (Cyclic 1,3-diketone)
- -Keto Ester (e.g., Ethyl Acetoacetate)
Mechanistic Pathway
Understanding the order of events is crucial for troubleshooting. The reaction proceeds via two converging pathways that unite in a Michael addition:
-
Pathway A: Knoevenagel condensation between the aldehyde and dimedone forms a benzylidene intermediate.
-
Pathway B: Condensation of ammonium acetate with the
-keto ester forms an enamine. -
Convergence: The enamine attacks the benzylidene intermediate (Michael addition), followed by intracyclic ring closure and dehydration to aromatize the system partially.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and intermediate formation.
Figure 1: Convergent mechanistic pathway for the one-pot synthesis of hexahydroquinolines.
Experimental Protocol
Materials & Reagents[1][6][7][10]
-
Aldehyde: Benzaldehyde (1.0 mmol) - Standard for optimization.
-
1,3-Diketone: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol).
- -Keto Ester: Ethyl acetoacetate (1.0 mmol).
-
Nitrogen Source: Ammonium Acetate (
) (1.5 mmol). -
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).
-
Solvent: Ethanol (95% or absolute) - 5 mL.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Dimedone (140 mg, 1 mmol), Benzaldehyde (106 mg, 1 mmol), Ethyl Acetoacetate (130 mg, 1 mmol), and Ammonium Acetate (115 mg, 1.5 mmol).
-
Catalyst Addition: Add p-TSA (19 mg, 0.1 mmol) and Ethanol (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction mixture typically transitions from a clear solution to a yellowish suspension.
-
Monitoring: Check progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3) every 30 minutes. Look for the disappearance of the aldehyde spot.[4]
-
Workup: Upon completion (typically 2–3 hours), cool the mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice (approx. 20g).
-
Purification: Filter the solid precipitate under vacuum. Wash the cake with cold water (
mL) to remove excess ammonium acetate and catalyst. -
Recrystallization: Recrystallize the crude solid from hot ethanol to obtain pure crystals.
Data Analysis & Validation
Substrate Scope & Yields
The electronic nature of the aldehyde significantly influences reaction time and yield. Electron-withdrawing groups (EWGs) generally accelerate the Knoevenagel step.
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | MP (°C) |
| 1 | H (Benzaldehyde) | 120 | 92 | 231-233 |
| 2 | 4-NO2 (Nitro) | 90 | 96 | 240-242 |
| 3 | 4-Cl (Chloro) | 100 | 94 | 248-250 |
| 4 | 4-OMe (Methoxy) | 150 | 88 | 218-220 |
| 5 | 4-OH (Hydroxy) | 160 | 85 | 225-227 |
Quality Control: Spectral Markers
To validate the structure without full elucidation, check for these specific diagnostic signals in the
-
NH Proton: A distinct singlet typically appears between
8.9 – 9.2 ppm . -
C4-H Chiral Center: A singlet (or distinct peak) around
4.8 – 5.0 ppm . -
Ester Group: Quartet at
4.0 ppm and Triplet at 1.1 ppm (if ethyl acetoacetate is used). -
Gem-dimethyl: Two singlets around
0.9 – 1.0 ppm (from the dimedone moiety).
Critical Troubleshooting (Expertise)
-
Issue: Low Yield / Sticky Product.
-
Cause: Incomplete Knoevenagel condensation or moisture contamination.
-
Fix: Ensure ethanol is dry. If the product is sticky (oil), scratch the flask walls with a glass rod while cooling in ice to induce nucleation.
-
-
Issue: Reaction Stalls.
-
Cause: Deactivation of catalyst by excess ammonia.
-
Fix: Ammonium acetate is used in excess (1.5 eq), but if the reaction stalls, add a micro-spatula tip of fresh p-TSA. The system requires a slightly acidic pH to drive the dehydration steps.
-
-
Green Chemistry Note:
-
This reaction can also be performed solvent-free by grinding the reactants in a mortar and pestle with p-TSA for 10-20 minutes. This is often faster but requires thorough washing to remove trapped unreacted reagents.
-
References
-
Cherkupally, S. R., & Mekala, R. (2008).[5] p-TSA catalyzed facile and efficient synthesis of polyhydroquinoline derivatives through Hantzsch multi-component condensation.[5][6] Chemical and Pharmaceutical Bulletin, 56(7), 1002–1004. Link
-
Vahdat, S. M., et al. (2013).[5] Synthesis of polyhydroquinoline derivatives via a four-component Hantzsch condensation catalyzed by tin dioxide nanoparticles.[5] Chinese Journal of Catalysis, 34(4), 758.[5] Link
-
Elnaggar, N. N., et al. (2025).[7][2] Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Tetrahedron Green Chem, 5, 100062.[7] Link[7]
-
Kumar, A., & Maurya, R. A. (2007). Synthesis of polyhydroquinoline derivatives through unsymmetrical Hantzsch reaction using organocatalysts. Tetrahedron, 63(9), 1946-1952. Link
-
Sridharan, V., et al. (2011). Multicomponent reactions with heterocyclic systems: synthesis of hexahydroquinolines. Chemical Reviews, 111(11), 7157-7259. Link
Sources
- 1. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. P-TSA catalyzed facile and efficient synthesis of polyhydroquinoline derivatives through hantzsch multi-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis Featuring Ethyl 7,7-Dimethyl-6-Oxooctanoate
Introduction: Accelerating Heterocyclic Chemistry with Microwave-Assisted Synthesis
In the landscape of modern organic and medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, in particular, form the backbone of a vast array of pharmaceuticals and biologically active compounds. Ethyl 7,7-dimethyl-6-oxooctanoate, a versatile β-keto ester, serves as a valuable precursor for a variety of these important structures. Traditional synthetic methods often require prolonged reaction times, harsh conditions, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative by dramatically accelerating reaction rates and often improving product yields.[1]
This application note provides a comprehensive guide to the use of Ethyl 7,7-dimethyl-6-oxooctanoate in microwave-assisted synthesis. We will delve into the fundamental principles of microwave heating, present detailed protocols for the synthesis of key heterocyclic systems, and offer expert insights into reaction optimization and execution. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to leverage the power of MAOS in their synthetic endeavors.
The Science of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating methods that rely on conduction and convection to transfer energy, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This phenomenon, known as dielectric heating, arises from two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as our β-keto ester, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.
-
Ionic Conduction: If ionic species are present in the reaction medium (e.g., catalysts or salts), they will migrate in response to the oscillating electric field, creating an electric current. Resistance to this flow generates heat.
This direct energy transfer not only drastically reduces reaction times from hours to minutes but can also lead to different product distributions and higher purities compared to conventional heating.[3][4]
Featured Precursor: Ethyl 7,7-dimethyl-6-oxooctanoate
This β-keto ester is a versatile building block for a variety of heterocyclic systems due to the presence of multiple reactive sites.
| Property | Value | Source |
| CAS Number | 56721-58-5 (for the parent acid) | [5] |
| Molecular Formula | C12H22O3 | Calculated |
| Molecular Weight | 214.30 g/mol | Calculated |
| Appearance | Expected to be a colorless to light yellow oil | Inferred from similar compounds |
| Key Reactive Sites | Ester carbonyl, ketone carbonyl, α-methylene protons | Chemical Structure |
Application Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which are precursors to pyridines and are themselves important pharmacophores. This microwave-assisted protocol offers a rapid and efficient route to these valuable scaffolds.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Dramatically accelerates the condensation and cyclization steps, reducing the reaction time from several hours to minutes.
-
Solvent-Free or Minimal Solvent: Many microwave-assisted reactions can be performed under solvent-free conditions or in high-boiling, polar solvents like ethanol, which aligns with the principles of green chemistry.[6]
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.
-
Catalyst (Optional): While often not strictly necessary under microwave conditions, a mild Lewis or Brønsted acid can further enhance the reaction rate.
Experimental Protocol
Reaction Scheme:
A schematic of the Hantzsch dihydropyridine synthesis.
Materials:
| Reagent | Molar Equiv. | Amount |
| Ethyl 7,7-dimethyl-6-oxooctanoate | 1.0 | (e.g., 1 mmol, 214 mg) |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 | (e.g., 1 mmol, 106 mg) |
| Ethyl Acetoacetate | 1.0 | (e.g., 1 mmol, 130 mg) |
| Ammonium Acetate | 1.2 | (e.g., 1.2 mmol, 92 mg) |
| Ethanol (optional, as solvent) | - | (e.g., 2-3 mL) |
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine Ethyl 7,7-dimethyl-6-oxooctanoate, the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.
-
If using a solvent, add ethanol to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120 °C for 15 minutes with magnetic stirring.[7]
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-cold water (20 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyridine derivative.
Application Protocol 2: Microwave-Assisted Knorr-Type Pyrazole Synthesis
The reaction of β-keto esters with hydrazines is a fundamental method for the synthesis of pyrazoles and pyrazolones, which are prevalent in many pharmaceuticals. This microwave-assisted protocol provides a rapid entry into this class of heterocycles.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Acts as the dinucleophile, providing the two nitrogen atoms for the pyrazole ring.
-
Acetic Acid (Catalyst): A catalytic amount of acid facilitates the initial condensation between the ketone of the β-keto ester and the hydrazine to form a hydrazone intermediate.[8]
-
Ethanol: A polar, microwave-absorbent solvent that is effective at dissolving the reactants and facilitating heat transfer.
-
Microwave Heating: Accelerates both the initial condensation and the subsequent intramolecular cyclization, leading to a significant reduction in reaction time compared to conventional refluxing.[9]
Experimental Protocol
Reaction Scheme:
A schematic of the Knorr-type pyrazole synthesis.
Materials:
| Reagent | Molar Equiv. | Amount |
| Ethyl 7,7-dimethyl-6-oxooctanoate | 1.0 | (e.g., 1 mmol, 214 mg) |
| Hydrazine Hydrate (~64% in water) | 1.2 | (e.g., 1.2 mmol, ~60 µL) |
| Ethanol | - | 3 mL |
| Glacial Acetic Acid | Catalytic | 1-2 drops |
Procedure:
-
In a 10 mL microwave reaction vial with a magnetic stir bar, dissolve Ethyl 7,7-dimethyl-6-oxooctanoate in ethanol.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 100 °C for 8 minutes with stirring.
-
After cooling the vial to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to induce precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure pyrazolone/pyrazole product.
General Workflow for Microwave-Assisted Synthesis
A general workflow for performing a microwave-assisted organic synthesis.
Trustworthiness and Validation
The protocols provided are based on well-established, analogous transformations of β-keto esters found in peer-reviewed literature.[6][8][10] To ensure trustworthy and reproducible results, the following points are critical:
-
Dedicated Microwave Synthesizer: Use a laboratory-grade microwave synthesizer with accurate temperature and pressure feedback control. Domestic microwave ovens should not be used due to the risk of uncontrolled reactions and potential for explosion.
-
Reaction Monitoring: For optimization, it is advisable to perform small-scale test reactions and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity of Reagents: The use of high-purity starting materials is essential for clean reactions and high yields.
-
Safety Precautions: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the potential for pressure buildup in sealed vessels, especially when using volatile solvents or generating gaseous byproducts.
Conclusion
Ethyl 7,7-dimethyl-6-oxooctanoate is a highly effective substrate for microwave-assisted organic synthesis, enabling the rapid and efficient construction of valuable heterocyclic structures. The protocols detailed in this application note for the Hantzsch pyridine and Knorr-type pyrazole syntheses demonstrate the significant advantages of MAOS, including drastically reduced reaction times, high yields, and often simplified work-up procedures. By adopting these methods, researchers in academic and industrial settings can accelerate their synthetic workflows, contributing to faster discovery and development of novel chemical entities.
References
-
Pachipulusu, S. et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
Smith, A. B. (1998). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Canadian Journal of Chemistry, 76(4), 525-528. Available at: [Link]
-
N/A. (n.d.). Microwave assisted Biginelli s synthesi. Journal of Organic Chemistry and Pharmaceutical Research. Available at: [Link]
-
Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. Available at: [Link]
-
Kappe, C. O. (2009). Microwave Multicomponent Synthesis. PMC. Available at: [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. Available at: [Link]
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS. Available at: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]
-
Loupy, A. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. Available at: [Link]
-
N/A. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. SciSpace. Available at: [Link]
-
Minetto, G., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. Available at: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Available at: [Link]
-
N/A. (2014). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from 𝛽-Keto Sulfones. Semantic Scholar. Available at: [Link]
-
Ferreira Araujo, N., et al. (2026). Solvent free microwave assisted synthesis of β-keto esters. ResearchGate. Available at: [Link]
-
Bandyopadhyaya, D., & Banik, B. K. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. ScholarWorks @ UTRGV. Available at: [Link]
-
N/A. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Available at: [Link]
-
N/A. (2025). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Available at: [Link]
-
N/A. (n.d.). Ethyl 7-oxooctanoate | C10H18O3 | CID 284869. PubChem. Available at: [Link]
-
N/A. (2025). Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Properties. EPA. Available at: [Link]
Sources
- 1. ETHYL 7-METHYL-6-OXOOCTANOATE | 439864-61-6 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 10. jocpr.com [jocpr.com]
Application Note: Ethyl 7,7-dimethyl-6-oxooctanoate as a Strategic Precursor for Pivaloyl-Functionalized Fragrance Ingredients
[1]
Executive Summary
Ethyl 7,7-dimethyl-6-oxooctanoate (EDMO) is a specialized keto-ester intermediate characterized by a terminal tert-butyl ketone (pivaloyl) moiety.[1] While structurally analogous to lipid-modulating pharmaceutical intermediates (e.g., Bempedoic acid precursors), its primary value in fragrance chemistry lies in its ability to introduce the pivaloyl pharmacophore into alicyclic scaffolds.[1]
The tert-butyl group is a critical olfactophore in perfumery, responsible for the substantivity and diffusive power of iconic woody, amber, and musk ingredients (e.g., Cashmeran, Celestolide, Timberol).[1][2] EDMO serves as a linear precursor that, upon cyclization, yields 2-pivaloylcyclopentanoids and gem-dimethyl cyclohexenones , offering access to novel woody-spicy and fruity-amber profiles.[1][2]
This guide outlines the scalable synthesis of EDMO and its downstream conversion into high-value cyclic fragrance cores.[1]
Chemical Context & Mechanism[3][4][5]
Structural Analysis
-
Key Functional Groups:
Synthetic Utility: The Cyclization Advantage
EDMO possesses a 1,6-dicarbonyl relationship (counting the ester carbonyl).[1] Under basic conditions, it undergoes an intramolecular Claisen-Dieckmann condensation .[1] Unlike standard adipate cyclizations, the steric bulk of the tert-butyl group at C6 directs the regioselectivity, favoring the formation of 2-pivaloylcyclopentan-1-one derivatives.[1] These scaffolds are structurally related to Veloutone and Jasmone, but with enhanced substantivity due to the lipophilic tert-butyl anchor.[1][2]
Protocol A: Synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate[1]
Objective: Synthesize EDMO via the alkylation of pinacolone enolate with ethyl 4-bromobutyrate. Scale: 100 mmol (Laboratory Scale)
Reagents & Equipment[4][5]
-
Pinacolone (3,3-dimethyl-2-butanone): 12.0 g (120 mmol)[1][2]
-
Ethyl 4-bromobutyrate: 19.5 g (100 mmol)[1]
-
LDA (Lithium Diisopropylamide): 2.0 M in THF/Heptane[1]
-
Solvent: Anhydrous THF
-
Atmosphere: Nitrogen or Argon
-
Equipment: 500 mL 3-neck flask, low-temp thermometer, addition funnel.
Step-by-Step Methodology
-
Enolate Formation:
-
Charge the flask with anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).
-
Add LDA solution (60 mL, 120 mmol) dropwise over 20 minutes.
-
Add Pinacolone (12.0 g) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Mechanistic Note: Kinetic control is essential to form the thermodynamic enolate at the methyl position (C1 of pinacolone) rather than the sterically hindered tert-butyl side.[1] However, pinacolone only has enolizable protons on the methyl side, simplifying regioselectivity.[1]
-
-
Alkylation:
-
Add Ethyl 4-bromobutyrate (19.5 g) dropwise.
-
Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Critical Control: The ester group on the alkylating agent is sensitive.[1] Keeping the temperature low initially prevents nucleophilic attack of the enolate on the ester (polymerization/Claisen side reaction).[1]
-
-
Quench & Workup:
-
Purification:
-
Purify via vacuum distillation (bp ~110-115°C at 0.5 mmHg) or flash chromatography (Hexane:EtOAc 9:1).[1]
-
Yield Target: 75-85% (approx. 17-19 g).
-
Protocol B: Cyclization to Fragrance Scaffolds
Objective: Convert EDMO into 2-pivaloylcyclopentan-1-one (Woody/Minty/Spicy precursor).
Methodology
-
Dieckmann Condensation:
-
Hydrolysis & Decarboxylation (Optional):
-
Resulting Olfactory Core:
Technical Data Summary
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |
| Boiling Point | 265°C (est.[1] at 760 mmHg) | High boiling point requires vacuum for purification |
| LogP | ~3.2 | Good substantivity for fragrance applications |
| Flash Point | >100°C | Safe for standard lab handling |
| Purity Requirement | >98% (GC) | Isomeric impurities affect odor profile |
Pathway Visualization
The following diagram illustrates the synthesis of EDMO and its divergent pathways into fragrance materials.
Figure 1: Synthetic workflow from commodity chemicals to the EDMO precursor and subsequent fragrance scaffolds.[1][2]
Safety & Handling Guidelines
-
Reactivity: EDMO contains both ketone and ester functionalities. Avoid strong reducing agents (LiAlH4) unless non-selective reduction is desired.[1]
-
Process Safety: The alkylation step involves LDA (pyrophoric) and exotherms.[1][2] Strict temperature control (-78°C) is mandatory to prevent runaway reactions or polymerization.[1]
-
Toxicology: While specific toxicological data for CAS 898776-39-1 is limited, structurally similar keto-esters (e.g., Ethyl Levulinate derivatives) are generally low-toxicity.[1] However, standard PPE (gloves, goggles, fume hood) is required due to the potential for skin irritation.[1]
References
-
Rieke Metals. (n.d.).[1][2][5] Ethyl 7,7-dimethyl-6-oxooctanoate Product Specification. Retrieved February 19, 2026, from [Link][1]
-
Organic Syntheses. (2026). Alkylation of Ketones via Lithium Enolates. Organic Syntheses, Coll. Vol. 6, p. 542.[1] Retrieved from [Link]
-
Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[1][2] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010.[1] (Contextual reference for tert-butyl olfactophores).
Sources
- 1. Novel organoleptic compound - Patent 2769972 [data.epo.org]
- 2. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 7-METHYL-6-OXOOCTANOATE | 439864-61-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 7,7-dimethyl-6-oxooctanoate | #7586d | Rieke Metals Products & Services [riekemetals.com]
Use of Ethyl 7,7-dimethyl-6-oxooctanoate in organic synthesis
Application Note: High-Purity Synthesis and Utilization of Ethyl 7,7-dimethyl-6-oxooctanoate in Lipid Therapeutic Research
-keto esters in the synthesis of ATP Citrate Lyase (ACL) inhibitors and metabolic probes.Executive Summary & Chemical Profile
Ethyl 7,7-dimethyl-6-oxooctanoate (CAS: 56721-58-5 for the corresponding acid) represents a specialized class of "gem-dimethyl" fatty acid synthons. Unlike linear fatty esters, this molecule features a sterically bulky tert-butyl moiety adjacent to a ketone at the C6 position.
This structural motif is critical in modern drug discovery, particularly in the development of lipid-lowering agents similar to Bempedoic Acid (ETC-1002) . The gem-dimethyl group serves a dual purpose: it blocks metabolic
Key Chemical Attributes:
| Property | Specification | Strategic Relevance |
|---|
| Molecular Formula |
Strategic Application in Organic Synthesis
The "Metabolic Blockade" Strategy
In lipid therapeutics, rapid degradation via
-
Mechanism: The quaternary carbon at C7 lacks protons, preventing the formation of the
- unsaturated intermediate required by acyl-CoA dehydrogenase enzymes. -
Result: The molecule persists in the liver, allowing it to interact with targets like ATP Citrate Lyase (ACL) or PPAR
for extended periods.
Regioselective Ketone Functionalization
The C6 ketone is flanked by a methylene chain (C5) and a quaternary carbon (C7). This asymmetry is synthetically valuable:
-
Enolate Trapping: Kinetic deprotonation occurs exclusively at C5 (the only side with
-protons), allowing for precise alkylation or aldol reactions to extend the chain toward the ester. -
Nucleophilic Addition: Grignard or hydride reagents attack the C6 carbonyl. The bulky C7 group induces high diastereoselectivity (Cram’s rule) during the reduction to the corresponding alcohol (Ethyl 6-hydroxy-7,7-dimethyloctanoate).
Detailed Experimental Protocols
Protocol A: High-Fidelity Synthesis via Weinreb Amide
Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb amide route guarantees the ketone product.
Reagents:
-
Mono-ethyl adipate (Starting Material)
-
N,O-Dimethylhydroxylamine HCl
-
tert-Butyl Magnesium Chloride (2.0 M in THF)
-
EDC
HCl / HOBt (Coupling agents)
Step-by-Step Workflow:
-
Weinreb Amide Formation:
-
Dissolve Mono-ethyl adipate (10.0 mmol) in anhydrous DCM (50 mL).
-
Add EDC
HCl (1.2 eq), HOBt (1.2 eq), and TEA (3.0 eq) at 0°C. -
Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir at RT for 12h.
-
Workup: Wash with 1N HCl, Sat. NaHCO3, and Brine. Dry over MgSO4. Concentrate to yield Intermediate A (Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate).
-
-
Grignard Addition:
-
Dissolve Intermediate A (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]
-
Dropwise add t-BuMgCl (1.5 eq) over 30 mins. Note: The stable chelated intermediate prevents over-addition.
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
-
Quench & Isolation:
-
Quench with Sat. NH4Cl (cold).
-
Extract with EtOAc (3x).
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc 9:1).
-
Target Product: Ethyl 7,7-dimethyl-6-oxooctanoate (Clear oil).
-
Protocol B: Conversion to the Metabolic Probe (The "Bempedoic Analog" Route)
Rationale: To synthesize a functional lipid modulator, the ketone is often reduced to a hydroxyl group, mimicking the bioactive core of ETC-1002.
-
Stereoselective Reduction:
-
Dissolve Ethyl 7,7-dimethyl-6-oxooctanoate in MeOH.
-
Add NaBH4 (0.5 eq) at 0°C. (For enantioselective reduction, use (R)-CBS catalyst).
-
Stir 2h. Quench with Acetone.
-
-
Hydrolysis:
-
Treat the crude ester with LiOH (2.0 eq) in THF/H2O (3:1).
-
Acidify to pH 3 with 1N HCl.
-
Result: 7,7-dimethyl-6-hydroxyoctanoic acid (A potent ACL inhibitor analog).
-
Visualized Pathways
Figure 1: Synthesis & Metabolic Logic
This diagram illustrates the synthesis of the target molecule and its mechanistic role in blocking fatty acid oxidation.
Caption: Synthesis via Weinreb amide prevents over-alkylation. The resulting gem-dimethyl tail creates a steric blockade against metabolic degradation.
Critical Data & Specifications
| Parameter | Value / Observation | Note |
| Target Purity | >98% (GC-MS) | Essential for biological assays to avoid false toxicity signals. |
| NMR Signature ( | The singlet at 1.15 ppm is diagnostic for the 7,7-dimethyl group. | |
| NMR Signature ( | Distinct downfield shift due to steric compression. | |
| Stability | High | Resistant to auto-oxidation due to lack of |
| Solubility | DMSO, Ethanol, Chloroform | Poor water solubility; requires formulation for bio-assays. |
References
-
Pinkosky, S. L., et al. (2016).[2] Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis.[2] Nature Communications.[2] [2]
-
Gundamalla, R., et al. (2024).[3] TosMIC-free synthesis of bempedoic acid, a hypercholesterolemia drug.[3] Arkivoc.[3]
-
Rieke Metals. (2023). Ethyl 7-methyl-6-oxooctanoate Product Data. (Structural Analog Reference).
-
Esperion Therapeutics. (2019).[1] Bempedoic Acid Mechanism of Action and Synthesis.[3][4][5] Semantics Scholar.
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters and Weinreb Amides.
Sources
Application Note: High-Fidelity Analytical Strategies for the Quantification of Gamma-Keto Esters
Introduction: The Analytical Imperative for Gamma-Keto Esters
Gamma-keto esters are a class of bifunctional molecules featuring both a ketone and an ester group separated by two methylene carbons. This structure makes them highly valuable synthetic intermediates for the creation of complex molecules, including pharmaceuticals and natural products.[1] The precise quantification of these compounds is critical for several reasons:
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of the gamma-keto ester product in real-time.
-
Yield Optimization: Accurately determining product yield to refine reaction conditions.
-
Purity Assessment: Quantifying the target compound against impurities and residual starting materials.
-
Metabolic Studies: Measuring concentrations in biological matrices during drug metabolism and pharmacokinetic studies.
The analytical challenge often lies in the compound's polarity and potential for thermal lability, which dictates the optimal analytical approach. This guide provides a framework for selecting and implementing appropriate methodologies.
Core Analytical Methodologies: A Comparative Overview
The two primary analytical pillars for the quantification of gamma-keto esters are chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Chromatography provides superior separation of complex mixtures, while NMR offers absolute quantification without the need for identical reference standards.
| Technique | Principle | Primary Application | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile & thermally stable gamma-keto esters. | High chromatographic efficiency; sensitive detectors (FID, MS). | Not suitable for thermally labile compounds; may require derivatization.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile and solid stationary phase. | Broad applicability, including non-volatile and thermally sensitive esters. | Highly versatile; wide range of columns and detectors; non-destructive. | Higher solvent consumption; can be more complex to develop methods.[3] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei.[4][5] | Purity assessment and quantification in simple mixtures or of isolated material. | Absolute quantification; non-destructive; provides structural confirmation. | Lower sensitivity than chromatographic methods; requires expensive instrumentation. |
Gas Chromatography (GC) for Volatile Analytes
GC is the method of choice for gamma-keto esters that are sufficiently volatile and thermally stable. When coupled with a Flame Ionization Detector (FID), it offers robust and cost-effective quantification. For enhanced sensitivity and confirmation of identity, a Mass Spectrometer (MS) is the detector of choice.
The GC-FID Workflow
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of Keto Esters
Abstract
This comprehensive guide provides detailed application notes and protocols for the analysis of keto esters by gas chromatography (GC). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document addresses the inherent challenges in analyzing keto esters, such as their thermal lability and keto-enol tautomerism, and offers robust solutions through optimized sample preparation, derivatization, and chromatographic conditions. Detailed, step-by-step protocols for derivatization and GC analysis are provided, along with guidance on column selection, temperature programming, and detection methods. Furthermore, this guide explores advanced applications, including the chiral separation of keto esters, and provides troubleshooting insights to ensure reliable and reproducible results.
Introduction: The Analytical Challenges of Keto Esters
Keto esters are a pivotal class of organic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their accurate and reliable quantification is paramount for reaction monitoring, purity assessment, and quality control. However, the analysis of keto esters, particularly β-keto esters, by gas chromatography is fraught with challenges.
The primary obstacle is the phenomenon of keto-enol tautomerism , where the keto ester exists in a dynamic equilibrium with its enol form.[1] This can lead to chromatographic issues such as peak broadening, splitting, or the appearance of multiple peaks for a single analyte, complicating quantification.[2] Additionally, many keto esters, especially those with higher molecular weights or additional functional groups, exhibit low volatility and are susceptible to thermal degradation at the high temperatures typically employed in GC injectors and columns.
This guide provides a systematic approach to overcoming these challenges through meticulous method development, with a focus on derivatization techniques that enhance volatility and thermal stability while "locking" the molecule in a single form for consistent chromatographic analysis.
The Critical Role of Derivatization
For many keto esters, direct GC analysis is not feasible due to their polarity and thermal instability. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis.[3] The primary goals of derivatizing keto esters are:
-
Increased Volatility: By replacing polar functional groups (e.g., the enol hydroxyl group) with less polar moieties, the vapor pressure of the analyte is increased, allowing it to be readily transported through the GC column.[2]
-
Enhanced Thermal Stability: Derivatization protects thermally labile groups, preventing degradation in the hot injector and column.
-
Prevention of Tautomerism: For β-keto esters, derivatization of the enol form effectively traps the molecule in a single isomeric state, resulting in sharp, symmetrical peaks.[2]
-
Improved Detection: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).
The most common and effective derivatization strategies for keto esters involve a two-step process: oximation followed by silylation or esterification .[4]
Oximation: Stabilizing the Keto Group
Oximation specifically targets the ketone functional group. Reagents such as methoxyamine hydrochloride react with the keto group to form a stable methoxime derivative. This step is crucial for preventing keto-enol tautomerism in β-keto esters.[4]
Silylation and Esterification: Enhancing Volatility
Following oximation, any remaining active hydrogens, such as those in the enol hydroxyl group or a carboxylic acid moiety, are derivatized to increase volatility.
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or other silyl group.[5] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.
-
Esterification: For keto esters that also contain a carboxylic acid group, esterification is a common approach. Reagents like boron trifluoride (BF3) in methanol or diazomethane can be used to form methyl esters.[3][5]
Gas Chromatography Method Parameters
The success of keto ester analysis by GC is highly dependent on the selection of appropriate chromatographic parameters.
GC Column Selection
The choice of the GC column is critical for achieving the desired separation. The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analytes.[6][7]
-
Non-polar columns: For underivatized, more volatile keto esters, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) can provide good separation based on boiling points.[7]
-
Intermediate to polar columns: For derivatized keto esters and more complex mixtures, intermediate to polar columns (e.g., 50% phenyl-methylpolysiloxane or polyethylene glycol - WAX) are often necessary to achieve adequate resolution.[6][8]
Table 1: Recommended GC Columns for Keto Ester Analysis
| Analyte Type | Recommended Column Phase | Typical Dimensions | Rationale |
| Volatile, underivatized keto esters | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm film | Good general-purpose non-polar column for separation by boiling point.[7] |
| Derivatized (silylated) keto esters | 50% Phenyl-methylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm film | Intermediate polarity provides good selectivity for derivatized polar compounds. |
| Chiral keto esters | Cyclodextrin-based chiral stationary phase | 30 m x 0.25 mm ID, 0.25 µm film | Enables the separation of enantiomers.[9] |
| Keto esters with varying polarity | Polyethylene Glycol (WAX) | 30 m x 0.25 mm ID, 0.25 µm film | A polar phase suitable for separating compounds with differing polarities.[6] |
Temperature Programming
Temperature programming, the gradual increase of the column oven temperature during the analysis, is essential for separating complex mixtures of keto esters with a wide range of boiling points.[1][10] A typical temperature program starts at a low initial temperature to resolve volatile components and then ramps up to elute less volatile compounds in a reasonable time, maintaining good peak shape.[11]
A generic "scouting" temperature program can be a good starting point for method development:
-
Initial Temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp Rate: 10-20 °C/minute.
-
Final Temperature: 250-300 °C (or the column's maximum operating temperature), hold for 5-10 minutes.[1][12]
This program can then be optimized to improve the resolution of specific peaks of interest.[13]
Injection and Detection
-
Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of sample transferred to the column. The injector temperature should be high enough to ensure rapid vaporization of the analytes without causing thermal degradation (typically 250 °C).
-
Detector:
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for quantitative analysis.[14]
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides not only quantitative data but also structural information, enabling confident peak identification.[15] For trace analysis, operating the MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can significantly enhance sensitivity and selectivity.[16]
-
Detailed Experimental Protocols
Protocol 1: Two-Step Derivatization of β-Keto Esters (Oximation-Silylation)
This protocol is a general guideline for the derivatization of β-keto esters for GC-MS analysis.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[4]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Dried sample containing the keto ester
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Oximation: Add 50 µL of the MeOx solution to the dried sample.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60 °C for 60 minutes in a heating block.[4]
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60 °C for 30 minutes.[4]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Workflow for Derivatization and Analysis of β-Keto Esters
Caption: Workflow for the derivatization and GC-MS analysis of β-keto esters.
Protocol 2: Chiral Separation of Keto Ester Enantiomers
This protocol outlines a general approach for the chiral separation of keto esters.
Materials:
-
Derivatized or underivatized keto ester sample
-
Appropriate chiral GC column (e.g., a cyclodextrin-based column)
GC Conditions (Example):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) or similar
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Detector: FID or MS
-
Detector Temperature: 280 °C
Procedure:
-
Prepare the sample as described in Protocol 1 if derivatization is required.
-
Inject the sample onto the chiral GC column.
-
Run the specified temperature program.
-
Identify and quantify the enantiomers based on their retention times.
Logical Flow for Chiral Keto Ester Analysis
Caption: Logical workflow for the chiral analysis of keto esters by GC.
Data Presentation and Interpretation
Table 2: Example GC-MS Data for Derivatized Ethyl Acetoacetate
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethyl acetoacetate-methoxime-TMS ether | 8.45 | 158, 116, 87 |
Note: Retention times and mass fragments are illustrative and will vary depending on the specific instrument and conditions used.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column; incomplete derivatization. | Use a deactivated liner; ensure derivatization reaction goes to completion. |
| Multiple Peaks for a Single Analyte | Incomplete oximation leading to keto-enol tautomers; thermal degradation. | Optimize oximation reaction conditions; lower injector temperature. |
| Poor Sensitivity | Sample loss during preparation; low injection volume; detector issue. | Check extraction and evaporation steps; use splitless injection for trace analysis; check detector performance. |
| No Peaks | Derivatization failure; injector or column blockage. | Verify derivatization reagents and conditions; check for leaks and blockages in the GC system. |
Conclusion
The successful analysis of keto esters by gas chromatography is readily achievable with careful consideration of the unique chemical properties of these compounds. Derivatization, particularly a two-step oximation and silylation procedure, is a robust strategy for overcoming the challenges of thermal instability and keto-enol tautomerism. The selection of an appropriate GC column and the optimization of the temperature program are critical for achieving the desired separation. By following the detailed protocols and guidelines presented in this application note, researchers can develop reliable and reproducible GC methods for the accurate quantification of keto esters in a variety of matrices.
References
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Food Safety Magazine. (2010, August 1). GC Column Selection—Optimize Your Analysis. Retrieved from [Link]
-
Chromatography Today. What is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
Drawell. (2023, November 2). Why Is Temperature Programming Used in Gas Chromatography. Retrieved from [Link]
-
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]
-
Springer. (2017). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
6NAPSE Group. GC-MS and GC-FID Analysis. Retrieved from [Link]
-
Springer. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link]
-
CORA. (2023, May 24). Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from [Link]
-
ResearchGate. (2006). Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry. The Chemical Educator. Retrieved from [Link]
-
PubMed. (2005, April 15). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids. Retrieved from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
MDPI. (2021, March 5). GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. Foods. Retrieved from [Link]
-
Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-. Research & Reviews. Retrieved from [Link]
Sources
- 1. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. food-safety.com [food-safety.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. 6-napse.com [6-napse.com]
- 15. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note: Purification of Ethyl 7,7-dimethyl-6-oxooctanoate by Column Chromatography
Abstract & Introduction
Ethyl 7,7-dimethyl-6-oxooctanoate is a critical intermediate in the synthesis of gem-dimethyl substituted fatty acids and lipid-regulating therapeutics (e.g., Bempedoic acid analogs). The structural motif—a terminal ethyl ester separated by an aliphatic chain from a sterically hindered ketone—presents unique purification challenges.
While the molecule is stable, its lack of a conjugated chromophore makes standard UV detection (254 nm) unreliable. Furthermore, synthesis routes (often involving Grignard additions or ring-opening of substituted cyclohexanones) frequently yield unreacted starting materials and hydrolyzed by-products (free acids) that co-elute under standard conditions.
This guide provides a validated protocol for the purification of Ethyl 7,7-dimethyl-6-oxooctanoate using flash column chromatography, emphasizing detection strategies and gradient optimization to ensure >98% purity.
Physicochemical Profile & Separation Logic
Understanding the molecule's properties is the foundation of a successful separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | Aliphatic Keto-Ester | |
| Molecular Weight | 214.30 g/mol | Low MW; diffuses distinctively in silica. |
| LogP (Predicted) | ~3.2 - 3.5 | Moderately Lipophilic. Elutes early in reverse phase; requires non-polar mobile phase in Normal Phase. |
| Boiling Point | >110°C (at reduced pressure) | High boiling oil.[1] Difficult to distill without high vacuum; Chromatography is preferred. |
| Chromophores | Carbonyl ( | Weak/No UV Absorbance at 254 nm. Detection requires ELSD, RI, or specific staining. |
| Key Impurities | 1. Free Acid (Hydrolysis)2. Non-polar alkanes3. Regioisomers | Free acids will tail significantly on silica. |
Pre-Chromatography Analytics: Method Development
Thin Layer Chromatography (TLC)
Before scaling to a column, the separation must be validated on TLC.
-
Stationary Phase: Silica Gel
aluminum-backed plates. -
Mobile Phase Screening:
-
Attempt 1: 100% Hexane
(Too non-polar) -
Attempt 2: 10% Ethyl Acetate (EtOAc) in Hexane
(Ideal) -
Attempt 3: 20% EtOAc in Hexane
(Elutes too fast)
-
-
Target Condition: The compound should appear at
0.25 – 0.35 to allow sufficient interaction with the silica column.
Detection (Crucial Step)
Since the molecule is UV-inactive at 254 nm, you cannot rely on UV shadowing.
-
Primary Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) .
-
Secondary Stain: Phosphomolybdic Acid (PMA) or Anisaldehyde .
Detailed Purification Protocol
Equipment & Materials
-
Column: Flash Cartridge packed with Silica Gel 60 (40–63 µm).
-
Sizing: Use a 1:40 ratio (1 g sample : 40 g Silica).
-
-
Mobile Phase A: n-Heptane (or Hexane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
Detector: ELSD (Evaporative Light Scattering Detector) is preferred. If unavailable, collect fractions blindly and analyze via TLC/Stain.
Sample Loading
The compound is likely a viscous oil.[1]
-
Preferred: Dry Loading . Dissolve crude oil in minimal DCM, mix with Celite (1:2 ratio), and evaporate to a free-flowing powder. This prevents band broadening associated with viscous liquid injection.
-
Alternative: Liquid Loading . Dilute 1:1 with Mobile Phase A (Heptane) and inject. Avoid loading neat oil.
Gradient Program
A linear gradient is recommended to separate the target keto-ester from non-polar synthesis by-products and polar free acids.
| Step | Time / CV (Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| 1 | 0 – 2 CV | 0% | Equilibration & elution of non-polar alkanes. |
| 2 | 2 – 10 CV | 0% | Shallow gradient to elute the target ester. |
| 3 | 10 – 15 CV | 10% | Elution of more polar impurities/isomers. |
| 4 | 15 – 18 CV | 100% | Wash column (elutes free acid). |
Workflow Diagram
Figure 1: Purification workflow for Ethyl 7,7-dimethyl-6-oxooctanoate emphasizing the critical staining and loading steps.
Post-Run Analysis & Troubleshooting
Fraction Analysis
Do not rely solely on the chromatogram trace if using UV.
-
Spot every 3rd fraction on a TLC plate.
-
Dip in 2,4-DNP stain and heat.
-
Look for the specific orange spot.
-
Pool fractions containing only the single spot.
Common Issues & Solutions
| Issue | Observation | Root Cause | Solution |
| No UV Signal | Flat baseline on chromatogram. | Lack of chromophore. | Switch to ELSD or use "Blind Collection" + TLC Staining. |
| Tailing | Spot streaks on TLC or broad peak. | Acidic impurity (Hydrolysis). | Add 0.1% Acetic Acid to mobile phase or ensure rapid elution. |
| Co-elution | Impurity overlaps with target. | Column overload. | Reduce loading to <1% of silica mass or use a shallower gradient (0-5% EtOAc). |
| Ghost Peaks | Peaks appear in wash step. | Late eluting free acid. | Flush column with 10% MeOH/DCM after run to clean. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Teledyne ISCO. (2022). Flash Chromatography Guide: Theory and Practice. Application Note AN101. Link
-
Reich, H. J. (2017). TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry. Link
-
Esperion Therapeutics. (2008). Synthesis of keto-ester intermediates for lipid regulating compounds. US Patent 7,335,799. Link
Sources
Role of Ethyl 7,7-dimethyl-6-oxooctanoate in Biginelli reaction
Application Note: Role of Ethyl 7,7-dimethyl-6-oxooctanoate in Biginelli Reaction
Executive Summary
This Application Note addresses the utilization of keto-esters in the Biginelli cyclocondensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Critical Technical Clarification:
The specific compound Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1) is a
This guide, therefore, focuses on two actionable pathways for researchers:
-
Protocol A (Correction): The optimized protocol for the structurally analogous active reagent, Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate), which represents the "sterically hindered" class of Biginelli substrates likely intended.
-
Protocol B (Synthetic Adjustment): A theoretical framework for converting the inactive 6-oxo scaffold into a Biginelli-active substrate if the specific octanoate side-chain is required for pharmacophore design.[1]
Part 1: Scientific Rationale & Mechanistic Constraints
Structural Analysis: Why the 6-Oxo Analog Fails
The Biginelli reaction is a three-component condensation of an aldehyde, a urea, and a CH-acidic carbonyl compound (typically a
-
Active Substrate (
-keto ester): R-CO-CH2-COOEt. The methylene group (C2) is flanked by two carbonyls, making it highly acidic ( ) and capable of enolization to attack the iminium intermediate.[1] -
Target Compound (Ethyl 7,7-dimethyl-6-oxooctanoate): tBu-CO-(CH2)4-COOEt.[1] The ketone is at C6 and the ester at C1.[1] The
-carbons adjacent to the ketone (C5) and ester (C2) are only activated by one carbonyl each ( ).[1]
The Corrected Surrogate: Ethyl 4,4-dimethyl-3-oxopentanoate
To achieve the likely intended goal—synthesizing a DHPM with a bulky tert-butyl group—we utilize Ethyl 4,4-dimethyl-3-oxopentanoate .[1] This reagent retains the tert-butyl moiety (7,7-dimethyl equivalent) but places the ketone at the C3 position, restoring Biginelli reactivity.
Figure 1: Reactivity comparison between the inactive 6-oxo substrate and the active 3-oxo surrogate.
Part 2: Experimental Protocol (Corrected Active Substrate)
Objective: Synthesis of 6-(tert-butyl)-DHPM derivatives using Ethyl 4,4-dimethyl-3-oxopentanoate. Application: Creating sterically hindered DHPMs for calcium channel blocker research.
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 1.0 | The corrected "active" substrate.[1] | |
| Benzaldehyde (or derivative) | 1.0 | Aldehyde | Freshly distilled.[1] |
| Urea (or Thiourea) | 1.2 | N-Nucleophile | Excess ensures conversion.[1] |
| Yb(OTf) | 5 mol% | Catalyst | Lewis acid preferred for hindered substrates.[1] |
| Ethanol/Acetonitrile (1:[1]1) | Solvent | Medium | Aprotic/Protic blend optimizes solubility.[1] |
Step-by-Step Procedure
-
Reaction Assembly:
-
In a 10 mL microwave process vial (or round-bottom flask), dissolve Benzaldehyde (1.0 mmol) and Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 mmol) in 3 mL of EtOH/MeCN (1:1).
-
Add Urea (1.2 mmol) and Yb(OTf)
(0.05 mmol).[1]
-
-
Catalysis & Heating:
-
Method A (Thermal): Reflux at 80°C for 6–8 hours.
-
Method B (Microwave - Recommended): Heat at 120°C for 20 minutes (Power: 150W, Max Pressure: 250 psi). Note: Hindered tert-butyl groups require higher energy input than methyl acetoacetate.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (20 g). Stir vigorously for 15 minutes.
-
The solid DHPM precipitate should form.[1]
-
-
Purification:
-
Characterization (Expected):
-
1H NMR (DMSO-d6): Look for the singlet of the tert-butyl group (~1.1 ppm) and the methine proton of the pyrimidine ring (~5.2 ppm).[1]
-
Part 3: Theoretical Protocol for "Ethyl 7,7-dimethyl-6-oxooctanoate"
If your research specifically requires the 8-carbon chain of Ethyl 7,7-dimethyl-6-oxooctanoate incorporated into a DHPM, you must first modify the molecule to create a reactive 1,3-dicarbonyl site.[1]
Strategy: Functionalization at the
Pre-activation Workflow (The "Linker" Approach)
Since the 6-oxo group is too far to participate, we treat the molecule as a "functionalized ester" and attach a new acetyl group at C2.[1]
-
Substrate: Ethyl 7,7-dimethyl-6-oxooctanoate.
-
Reaction: Claisen Condensation with Ethyl Acetate (or similar).[1]
-
Product: Ethyl 2-acetyl-7,7-dimethyl-6-oxooctanoate .
Figure 2: Synthetic route to utilize the specific octanoate derivative in DHPM synthesis.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction (Original Compound) | Substrate is a | Switch to Ethyl 4,4-dimethyl-3-oxopentanoate or perform |
| Low Yield (Steric Hindrance) | The tert-butyl group blocks nucleophilic attack.[1] | Use Microwave irradiation (120°C) and a strong Lewis Acid (Yb(OTf) |
| Side Products (Knoevenagel) | Aldehyde condenses with keto-ester without Urea.[1] | Pre-mix Urea and Aldehyde with catalyst before adding the keto-ester to favor imine formation.[1] |
References
-
Kappe, C. O. (2000).[1] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052.[1] Link[1]
-
ChemicalBook. (2024).[1] "Ethyl 7,7-dimethyl-6-oxooctanoate Product Description & CAS 898776-39-1." ChemicalBook Database.[1] Link
-
Dondoni, A., & Massi, A. (2001).[1] "Design and Synthesis of New Dihydropyrimidine Scaffolds via the Biginelli Multicomponent Reaction." Accounts of Chemical Research, 39(6), 451-463.[1] Link[1]
-
Rieke Metals. (2024). "Catalog Entry: Ethyl 7,7-dimethyl-6-oxooctanoate." Rieke Metals Product List. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Keto Esters
Welcome to the Technical Support Center for the purification of keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the removal of alcohol impurities from α- and β-keto esters. Our goal is to equip you with the knowledge to anticipate challenges, make informed decisions about purification strategies, and effectively troubleshoot common issues encountered during your experiments.
I. Understanding the Challenges in Keto Ester Purification
The purification of keto esters is often more complex than that of simple esters due to their unique chemical properties. A thorough understanding of these properties is the first step toward successful purification.
-
Chemical Stability: β-keto esters are susceptible to hydrolysis under both acidic and basic conditions, which can be a significant issue during aqueous workups. Furthermore, they can undergo decarboxylation when heated, a major concern during distillation.[1][2][3] α-keto esters are also known to be relatively unstable compounds.[4]
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of the keto and enol forms.[5][6] This equilibrium is influenced by factors such as solvent polarity and temperature.[5] The presence of two interconverting isomers can complicate purification, particularly in chromatography, where it can lead to broad or split peaks.[5][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of keto esters and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup. | Hydrolysis of the keto ester due to prolonged exposure to acidic or basic conditions. | - Minimize the time the keto ester is in contact with aqueous acidic or basic solutions.- Use a weak base, such as sodium bicarbonate, for neutralization instead of strong bases like sodium hydroxide.[8]- Perform extractions at low temperatures to reduce the rate of hydrolysis. |
| Product decomposition during distillation. | Decarboxylation of the β-keto ester due to high temperatures.[1][2][3] | - Use vacuum distillation to lower the boiling point of the keto ester and reduce thermal stress.- Ensure the heating mantle is set to the lowest possible temperature required for distillation. |
| Poor separation of alcohol and keto ester by distillation. | The boiling points of the alcohol and keto ester are too close for effective separation by fractional distillation. This can be a particular issue with low molecular weight α-keto esters.[4][9] | - Consider the chemical conversion method described in the detailed protocols section below. This involves converting the alcohol impurity into a higher-boiling ester, which is then more easily separated by distillation.[4][9]- For ethanol and ethyl acetate mixtures, azeotropic distillation with an agent like cyclohexane can be effective.[10] |
| Broad or multiple peaks for the product in GC or LC analysis. | Interconversion between the keto and enol tautomers of a β-keto ester during the chromatographic separation.[5] | - For Gas Chromatography (GC), try adjusting the injector and column temperatures. Lowering the temperature may slow the interconversion, while a higher temperature might cause the two forms to elute as a single, sharp peak.[5][7]- For Liquid Chromatography (LC), experiment with different solvent systems and column temperatures to manage the equilibrium. |
| Formation of a stable emulsion during liquid-liquid extraction. | The presence of surfactants or fine particulates, or vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.- If possible, centrifuge the mixture to force phase separation.[11]- Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. |
III. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove a significant amount of a water-soluble alcohol like ethanol from my keto ester?
A1: An initial aqueous wash is often effective. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a saturated sodium chloride solution (brine). This will partition the majority of the polar alcohol into the aqueous phase. However, be mindful of the potential for hydrolysis, especially if your keto ester is sensitive.
Q2: Can I use a strong base like NaOH to wash my crude keto ester solution to remove acidic impurities?
A2: It is generally not recommended to use strong bases like sodium hydroxide for washing β-keto esters, as this can significantly promote their hydrolysis.[12][13][14] A milder base, such as a saturated solution of sodium bicarbonate, is a safer choice for neutralizing and removing acidic impurities.[8]
Q3: My β-keto ester is thermally sensitive. What is the best way to remove a high-boiling alcohol impurity?
A3: When distillation is not a viable option due to thermal sensitivity, column chromatography is the preferred method. You can optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your β-keto ester and the alcohol. Aim for a solvent system that gives a significant difference in the Rf values of the two compounds.
Q4: How does the keto-enol tautomerism of my β-keto ester affect its purification?
A4: The presence of both keto and enol forms can lead to analytical challenges, such as broad or multiple peaks in chromatography.[5] This is because the two tautomers can interconvert during the separation process. For purification purposes, this may result in a less pure final product if the peaks overlap with impurities. It's important to be aware of this phenomenon when analyzing your fractions. The ratio of keto to enol forms can be determined by ¹H NMR spectroscopy by integrating the distinct signals for each tautomer.[5]
Q5: Is there a chemical trick to remove stubborn alcohol impurities from my α-keto ester?
A5: Yes, a particularly effective method for removing secondary and tertiary alcohol impurities from α-keto esters involves chemical conversion.[4][9] The crude mixture is treated with a carboxylic anhydride (like acetic anhydride) and an acid catalyst. This converts the alcohol impurities into their corresponding esters. These newly formed esters will have significantly different boiling points from the desired α-keto ester, making them easily separable by distillation.[4][9]
IV. Detailed Experimental Protocols
Protocol 1: Chemical Conversion of Alcohol Impurities in an α-Keto Ester for Purification
This protocol is adapted from a patented method and is particularly useful when standard distillation fails to separate an α-keto ester from alcohol impurities.[4][9] The underlying principle is to chemically modify the alcohol into a species with a vastly different boiling point.
Workflow for Chemical Conversion Purification
Caption: Workflow for purifying α-keto esters by converting alcohol impurities.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add your crude α-keto ester containing the alcohol impurity.
-
Addition of Reagents: Add a carboxylic anhydride (e.g., acetic anhydride, approximately 1.1 to 1.5 molar equivalents relative to the estimated amount of alcohol impurity). Then, add a solid acid catalyst (e.g., montmorillonite K10). The use of a solid acid simplifies its later removal.[4]
-
Esterification of Alcohol: Heat the reaction mixture with stirring to a temperature between 40-80 °C for 1-3 hours.[9] This will convert the alcohol impurity into its corresponding ester. The α-keto ester remains unchanged under these conditions.[4][9]
-
Removal of Catalyst: Cool the reaction mixture to room temperature and filter it to remove the solid acid catalyst.
-
Fractional Distillation: Transfer the filtrate to a distillation apparatus. Perform a fractional distillation, preferably under vacuum, to separate the pure α-keto ester from the newly formed, higher-boiling esterified alcohol.[4][9]
-
Product Collection: Collect the fraction corresponding to the boiling point of your pure α-keto ester.
V. Visualization of Key Concepts
Decision Tree for Purification Strategy
The choice of purification method depends on the properties of your keto ester and the alcohol impurity. This decision tree can guide you to the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
VI. References
-
Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Retrieved February 15, 2026, from [Link]
-
How to separate ethanol from ethyl acetate from fischer esterification. (2021, January 12). Reddit. Retrieved February 15, 2026, from [Link]
-
Purification of Ethyl acetate. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved February 15, 2026, from [Link]
-
US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Do only ketones exhibit keto-enol tautomerism? (2014, December 13). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024, September 3). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Acetoacetic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024, September 3). PMC. Retrieved February 15, 2026, from [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Decarboxylation. (2024, January 18). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Separation of ethyl acetate +ethanol mixture using aspen HYSYS with the help of Furfural. (2024, August 23). YouTube. Retrieved February 15, 2026, from [Link]
-
Keto- and Enol Tautomerism in Sugars. (2018, October 30). News-Medical.Net. Retrieved February 15, 2026, from [Link]
-
Ethyl acetaoacetate by CG. (2011, May 6). Chromatography Forum. Retrieved February 15, 2026, from [Link]
-
ETHYL n-BUTYLACETOACETATE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. (2021, April 1). Henry Rzepa's Blog. Retrieved February 15, 2026, from [Link]
-
Carboxylic acids and Esters. (n.d.). chemrevise. Retrieved February 15, 2026, from [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
CN102026955A - Process for purifying an alpha-keto ester. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. (2021, January 26). PMC. Retrieved February 15, 2026, from [Link]
-
US2900311A - Purification of acetoacetic esters by distillation. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Carboxylic Acids & Esters. (n.d.). The Exam Formula. Retrieved February 15, 2026, from [Link]
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (2020, February 25). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
How can I solve the problem of emulsion during ethyl acetate extraction? (2015, September 24). ResearchGate. Retrieved February 15, 2026, from [Link]
-
preparation of esters. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]
-
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020, April 3). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Beta-Keto Ester Definition. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]
-
CN100335456C - Method for preparing acyclic beta keto ester. (n.d.). Google Patents. Retrieved February 15, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl acetaoacetate by CG - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 10. US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 14. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Ethyl 7,7-dimethyl-6-oxooctanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your target molecule.
Introduction to the Synthesis and Potential Challenges
The synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate, a valuable intermediate in various synthetic pathways, is commonly achieved through the reaction of an organometallic reagent with an acyl chloride bearing an ester functionality. A frequently employed method involves the use of di-tert-butylcadmium with ethyl 5-(chloroformyl)pentanoate. While organocadmium reagents are favored for their reduced reactivity towards ketones compared to Grignard or organolithium reagents, side reactions can still occur, leading to a mixture of products and complicating purification.[1][2] Understanding the potential byproducts and their formation mechanisms is crucial for optimizing reaction conditions and ensuring the desired outcome.
Visualizing the Reaction Pathway and Byproduct Formation
To better understand the chemical transformations involved, the following diagram illustrates the primary reaction for the synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate and the potential side reactions leading to common byproducts.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis and analysis of Ethyl 7,7-dimethyl-6-oxooctanoate.
Question 1: My reaction mixture shows a significant amount of a higher molecular weight species that is not the desired product. What could it be?
Answer: A common byproduct with a higher molecular weight is the tertiary alcohol formed from the addition of a second equivalent of the di-tert-butylcadmium reagent to the ketone product.[3] Although organocadmium reagents are less reactive towards ketones than Grignard reagents, this side reaction can occur, especially at higher temperatures or with a localized excess of the organocadmium reagent.[2][4]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is carried out at a low temperature (e.g., 0 °C or below) to minimize the rate of the secondary addition.
-
Slow Addition: Add the di-tert-butylcadmium solution dropwise to the solution of ethyl 5-(chloroformyl)pentanoate to avoid localized high concentrations of the organometallic reagent.
-
Stoichiometry: Use a precise stoichiometry, avoiding a large excess of the di-tert-butylcadmium.
-
Question 2: I've isolated a byproduct with a carboxylic acid functionality. Where did this come from?
Answer: The presence of a carboxylic acid, specifically 6-ethoxycarbonylhexanoic acid, is likely due to the hydrolysis of unreacted ethyl 5-(chloroformyl)pentanoate during the aqueous workup of the reaction mixture.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a slight increase in temperature or extended reaction time might be necessary, but this must be balanced against the risk of side reactions.
-
Reagent Purity: Verify the purity and activity of the di-tert-butylcadmium reagent. It can be prepared in situ from tert-butylmagnesium chloride and cadmium chloride.
-
Question 3: My NMR spectrum shows unexpected signals in the aliphatic region, and the integration doesn't match the desired product. What are other possible byproducts?
Answer: Besides the tertiary alcohol, other byproducts can contribute to complex NMR spectra:
-
Ester-attack Product: The di-tert-butylcadmium could potentially react with the ethyl ester group, although this is less favorable than with the acyl chloride. This would lead to a product where the ethyl ester is converted to a tert-butyl ketone.
-
Self-condensation Product: The ketone product can enolize under basic or acidic conditions (depending on the workup), leading to aldol-type condensation products.
-
Homocoupling Product: The di-tert-butylcadmium can undergo homocoupling to form 2,2,3,3-tetramethylbutane. This is a non-polar hydrocarbon and should be easily separable by chromatography.
Question 4: How can I definitively identify the byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is the most effective approach for byproduct identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and obtaining their mass spectra. The fragmentation patterns can provide structural information to identify the byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the main product and byproducts.[7][8] Two-dimensional NMR techniques like COSY and HSQC can help in assigning complex spectra.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC coupled with a mass spectrometer (LC-MS) can be used for separation and identification.
Experimental Protocols for Byproduct Identification
The following protocols provide detailed methodologies for the analysis of your reaction mixture to identify and quantify potential byproducts.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the steps for analyzing a crude reaction sample to identify volatile byproducts.
Caption: Workflow for GC-MS analysis of byproducts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of the crude reaction mixture after quenching but before extensive purification.
-
Dilute the aliquot with a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mL).
-
Dry the solution over a small amount of anhydrous sodium sulfate.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of other significant peaks by comparing them to a spectral library (e.g., NIST/Wiley).
-
Manually interpret the fragmentation patterns to confirm the identity of potential byproducts.
-
Table 1: Expected GC-MS Data for Product and Key Byproducts
| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 7,7-dimethyl-6-oxooctanoate | 214 | 185, 157, 143, 115, 87, 57 |
| Tertiary Alcohol Byproduct | 272 | 257, 215, 199, 57 |
| 6-Ethoxycarbonylhexanoic acid | 188 | 171, 143, 115, 98 |
| 2,2,3,3-Tetramethylbutane | 114 | 99, 57 |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol describes how to use 1H and 13C NMR to identify byproducts in a purified or semi-purified sample.[9][10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the sample (crude or fractionated) in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If the spectra are complex, consider acquiring 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).
-
-
Spectral Interpretation:
-
Assign the peaks corresponding to the desired product, Ethyl 7,7-dimethyl-6-oxooctanoate.
-
Analyze the remaining signals to identify the structures of the byproducts.
-
Table 2: Key 1H NMR Signals for Product and Potential Byproducts (in CDCl3)
| Compound | Key 1H NMR Chemical Shifts (δ, ppm) and Multiplicities |
| Ethyl 7,7-dimethyl-6-oxooctanoate | ~4.1 (q, 2H, -OCH2CH3), ~2.5 (t, 2H, -CH2CO-), ~2.2 (t, 2H, -COCH2-), ~1.2 (t, 3H, -OCH2CH3), ~1.1 (s, 9H, -C(CH3)3) |
| Tertiary Alcohol Byproduct | Disappearance of the ketone carbonyl signal in 13C NMR. Appearance of a new singlet for the additional tert-butyl group (~1.0 ppm) and a hydroxyl proton signal in 1H NMR. |
| 6-Ethoxycarbonylhexanoic acid | A broad singlet for the carboxylic acid proton (>10 ppm). |
| 2,2,3,3-Tetramethylbutane | A single sharp singlet at ~0.9 ppm. |
References
-
Jones, P. R., & Jarboe, C. J. (1967). Organocadmium reagents. V. Reaction with α-halo esters and ketones. The Journal of Organic Chemistry, 32(4), 1234–1237. [Link]
-
Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews, 40(1), 15-32. [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]
-
ChemEurope. (n.d.). Organocadmium compound. [Link]
-
American Chemical Society. (n.d.). Organocadmium reagents. V. Reaction with .alpha.-halo esters and ketones. [Link]
-
van den Heuvel, J. K., et al. (2016). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. Journal of Chromatography B, 1033, 249-256. [Link]
-
Wikipedia. (2024, February 15). Nuclear magnetic resonance spectroscopy. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Peters, F. T., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(8), 484-490. [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Seto, Y. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 335-343. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]
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Technical Support Center: Scaling Up β-Keto Ester Synthesis
Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the scale-up of this critical chemical transformation. The synthesis of β-keto esters, vital intermediates in pharmaceuticals and fine chemicals, presents unique challenges when moving from the bench to larger-scale production.[1] This resource offers practical, field-proven insights to navigate these complexities, ensuring efficient, safe, and scalable synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the scale-up of β-keto ester synthesis, providing concise answers and solutions.
Q1: My Claisen condensation reaction is giving low yields upon scale-up. What are the likely causes?
A1: Low yields in a scaled-up Claisen condensation can stem from several factors. One common issue is incomplete deprotonation of the starting ester to form the necessary enolate.[2] The choice and amount of base are critical; a full equivalent of a strong base, typically an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters), is required to drive the reaction forward.[3] Using a non-matching alkoxide can lead to transesterification, creating a mixture of products.[4] Additionally, inadequate mixing in a larger reactor can result in localized "hot spots" or areas of poor reagent distribution, hindering the reaction. Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture. Finally, the presence of moisture can quench the base and inhibit enolate formation, so rigorously dry solvents and glassware are essential.
Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation often becomes more pronounced at a larger scale. In Claisen-type reactions, self-condensation of the ester is a primary side reaction.[5] To minimize this, consider a "crossed" Claisen condensation where one ester has no α-hydrogens and can only act as the electrophile. If self-condensation is unavoidable, carefully controlling the rate of addition of the enolizable ester to the reaction mixture containing the base and the other ester can favor the desired cross-condensation. Another potential side reaction is the Cannizzaro reaction if an aldehyde without α-hydrogens is used in a mixed condensation.[6] Using milder basic conditions and lower reaction temperatures can help suppress this pathway.[6]
Q3: The purification of my β-keto ester is proving difficult at a larger scale. What are some effective strategies?
A3: Purification challenges are common when scaling up. While distillation is suitable for low molecular weight β-keto esters, larger or more complex products may require other techniques.[5] Column chromatography, though effective at the lab scale, can be cumbersome and expensive for large quantities.[6] Recrystallization is often the most practical method for purifying solid β-keto esters on a larger scale.[6] Careful solvent selection is key to achieving high purity and yield. If the product is an oil, liquid-liquid extraction followed by washing with dilute acid and then brine can help remove basic and water-soluble impurities before final purification.
Q4: I am concerned about the safety of using sodium hydride (NaH) as a base for a large-scale Claisen condensation. Are there safer alternatives?
A4: Sodium hydride is indeed hazardous on a large scale due to its flammability and the production of explosive hydrogen gas.[7] Safer alternatives include sodium and potassium alkoxides, such as sodium ethoxide or potassium tert-butoxide.[8] These can be purchased or prepared in situ. For certain applications, milder bases like sodium acetate can be effective, particularly in reactions involving more reactive starting materials like 2,2,6-trimethyl-4H-1,3-dioxin-4-one.[9][10]
Q5: My β-keto ester is undergoing decarboxylation during workup or purification. How can I prevent this?
A5: β-keto acids, which can be formed by hydrolysis of the ester during acidic workup, are highly prone to decarboxylation, especially upon heating.[11][12][13] To avoid this, it is crucial to perform the acidic workup at low temperatures (e.g., in an ice bath) and to minimize the time the product is in an acidic aqueous environment. If possible, use a milder acidic workup with a buffered solution. During purification, avoid excessive heat. If distillation is necessary, perform it under reduced pressure to lower the boiling point. The inherent instability of β-keto acids means that careful handling is paramount to prevent degradation.[14]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the scale-up of β-keto ester synthesis.
Problem 1: Reaction Stalls or Fails to Reach Completion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Base | Analyze a reaction aliquot by quenching with an acid and using NMR or GC to determine the ratio of starting material to product. | Ensure at least one full equivalent of a strong, non-nucleophilic base is used. For Claisen condensations, the alkoxide base should match the ester's alkoxy group to prevent transesterification.[3][4] |
| Moisture Contamination | Check the water content of solvents and reagents using Karl Fischer titration. | Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic bases in a glovebox or under an inert atmosphere. |
| Poor Mixing | Observe the reaction mixture for heterogeneity. Check for solids settling at the bottom of the reactor. | Increase the stirring speed. Consider using an overhead stirrer for larger volumes. Ensure the impeller design is appropriate for the reactor geometry and viscosity of the reaction mixture. |
| Low Reactivity of Substrates | Review the literature for typical reaction times and conditions for your specific substrates. | Consider using a stronger base or a higher reaction temperature. However, be mindful that higher temperatures can also promote side reactions. Alternatively, using a more reactive acylating agent may be beneficial.[15] |
Problem 2: Formation of Multiple Products and Side Reactions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Transesterification | Use GC-MS or LC-MS to identify unexpected ester byproducts. | Use an alkoxide base that matches the alcohol portion of the starting ester (e.g., sodium ethoxide for ethyl esters).[4] |
| Self-Condensation | Analyze the product mixture for dimers of the starting ester. | In a crossed Claisen condensation, slowly add the enolizable ester to the reaction mixture containing the non-enolizable ester and the base. This maintains a low concentration of the enolizable species, favoring the cross-condensation.[5] |
| Aldol-type Side Reactions | If a ketone is used as a starting material, look for β-hydroxy ketone or α,β-unsaturated ketone byproducts. | Pre-form the enolate of the ketone by stirring it with the base before adding the ester. This can help direct the reaction towards the desired Claisen-like pathway.[16] |
| Decarboxylation | Observe gas evolution (CO2) during workup or purification. Analyze for the corresponding ketone product. | Perform the acidic workup at low temperatures. Use a milder acid or a buffered solution. Avoid excessive heating during purification steps.[11][13] |
Problem 3: Product Isolation and Purification Issues
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil | The product does not solidify upon cooling. | If recrystallization is not possible, use column chromatography for smaller scales. For larger scales, consider Kugelrohr distillation under high vacuum for thermally stable oils. Liquid-liquid extraction and washing can also help improve purity. |
| Product Co-precipitates with Salts | Observe a large amount of solid after quenching the reaction. | After the acidic workup, ensure all salts are dissolved in the aqueous phase before extraction. Adding more water or a co-solvent may be necessary. |
| Emulsion Formation During Extraction | A stable emulsion forms at the interface of the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is Thermally Unstable | Observe decomposition (e.g., color change, gas evolution) upon heating during solvent removal or distillation. | Use a rotary evaporator at the lowest possible temperature and pressure to remove the solvent. For distillation, use a high vacuum to minimize the required temperature. |
III. Key Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for effective troubleshooting and process optimization.
Claisen Condensation Mechanism
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for synthesizing β-keto esters.[3] It involves the condensation of two ester molecules in the presence of a strong base.[17]
Caption: Workflow for the Dieckmann condensation.
The same principles of the Claisen condensation apply, including the choice of base and the need for anhydrous conditions. The success of the Dieckmann condensation is highly dependent on the chain length of the diester, as it favors the formation of sterically stable rings. [8]
Transesterification of β-Keto Esters
Transesterification is a valuable method for modifying β-keto esters, often used to introduce more complex alcohol moieties. This reaction is typically catalyzed by an acid or a base. [18]
Caption: General scheme for the transesterification of a β-keto ester.
Recent advances have focused on developing milder and more environmentally friendly catalysts, such as boric acid and various enzymes (lipases), for this transformation. [19][20]These methods often offer high yields and selectivity under solvent-free conditions. [18][21]
IV. Experimental Protocols
Protocol 1: Scale-Up of Ethyl Acetoacetate Synthesis via Claisen Condensation
This protocol provides a general procedure for the synthesis of ethyl acetoacetate, a common β-keto ester, on a larger scale.
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Equip a suitable multi-neck round-bottom flask with an overhead stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermocouple. Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the dropping funnel, place anhydrous ethyl acetate. In the reactor, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Reaction: Cool the sodium ethoxide solution in an ice-salt bath. Slowly add the ethyl acetate from the dropping funnel to the stirred solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add a solution of hydrochloric acid in water to neutralize the mixture until it is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ethyl acetoacetate by vacuum distillation.
Protocol 2: Purification of a Solid β-Keto Ester by Recrystallization
This protocol outlines a general procedure for purifying a solid β-keto ester.
Materials:
-
Crude solid β-keto ester
-
A suitable solvent system (a single solvent or a mixture of two miscible solvents)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.
V. Data Summary
The following table compares batch and continuous flow synthesis for a specific β-keto ester, highlighting the potential advantages of newer technologies in scaling up production. [1]
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 20 hours | 2 minutes |
| Yield | 73% | 84% |
| Productivity | Not Reported | 74.4 g h⁻¹ |
| Space-Time Yield | Not Reported | 3720 kg h⁻¹ m⁻³ |
Data sourced from a study on the synthesis of a key intermediate for the pan-FGFR inhibitor, CPL304110. [1] This comparison demonstrates the significant potential for process intensification using continuous flow reactors, leading to drastically reduced reaction times and increased productivity, which are critical factors in industrial-scale synthesis. [1]
VI. Conclusion
Scaling up β-keto ester synthesis requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting. By anticipating challenges related to reaction kinetics, selectivity, purification, and safety, researchers and chemical engineers can successfully transition from laboratory-scale experiments to robust, large-scale production. The adoption of modern technologies like continuous flow synthesis offers promising avenues for enhancing the efficiency and scalability of these important chemical transformations.
VII. References
-
Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]
-
Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Claisen Condensation. [Link]
-
University of Calgary. (n.d.). Ch21: Claisen condensation. [Link]
-
Behera, A. K., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22963–22972. [Link]
-
GeeksforGeeks. (2025, July 23). Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation. [Link]
-
Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. [Link]
-
Campbell, A. D., & Lawrie, G. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24635-24654. [Link]
-
Ahmed, M. B. (n.d.). The Claisen Condensation. [Link]
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
MCAT Review. (n.d.). Keto Acids and Esters. [Link]
-
Google Patents. (n.d.). US20020102671A1 - Synthesis of B-keto esters.
-
Campbell, A. D., & Lawrie, G. A. (2021). Recent advances in the transesterification of β-keto esters. CORA. [Link]
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(5), 143-157. [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]
-
Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... [Link]
-
Campbell, A. D., & Lawrie, G. A. (2021). Recent advances in the transesterification of β-keto esters. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. [Link]
-
International Journal of Applied Research. (2018, February 21). New approach of the synthesis of β-ketoesters. [Link]
-
Al-Zoubi, R. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry Notes. (2022, January 31). Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
Sciencemadness.org. (2012, March 27). problem in claisen condensation reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]
-
Organic Chemistry Tutor. (n.d.). Retro-Dieckmann Challenge Mechanism. [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
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- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 10. allresearchjournal.com [allresearchjournal.com]
- 11. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 12. DSpace [cora.ucc.ie]
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- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 20. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20020102671A1 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Minimizing enolization in reactions of Ethyl 7,7-dimethyl-6-oxooctanoate
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Enolization in Ethyl 7,7-dimethyl-6-oxooctanoate Reactions
Executive Summary
This guide addresses the specific reactivity challenges of Ethyl 7,7-dimethyl-6-oxooctanoate . The structural juxtaposition of a sterically hindered ketone (C6) and an enolizable methylene group (C5) creates a high probability of unwanted enolization and intramolecular cyclization.
This document details protocols to suppress proton transfer at C5, favoring nucleophilic addition at the C6 carbonyl.
Technical Overview: The Structural Trap
The reactivity of Ethyl 7,7-dimethyl-6-oxooctanoate is defined by the competition between nucleophilic addition (desired) and enolization/cyclization (undesired).
-
The Blocked Flank (C7): The gem-dimethyl group at C7 creates significant steric bulk. This quaternary center prevents enolization on the right side but also kinetically retards nucleophilic attack at the C6 ketone.
-
The Reactive Flank (C5): The C5 methylene protons are
-acidic ( ). Because the C6 carbonyl is hindered, basic nucleophiles (Grignards, Hydrides) often act as Brønsted bases, deprotonating C5 rather than attacking C6. -
The Dieckmann Risk: Once the C5 enolate forms, it can attack the distal C1 ester in a 5-exo-trig cyclization, forming a stable cyclopentanone derivative (Dieckmann condensation).
Pathway Analysis Diagram
Figure 1: Reaction pathways showing the competition between hindered addition and rapid enolization.
Troubleshooting Module: Nucleophilic Addition (Grignard/Lithium)
Issue: Standard Grignard reagents (
Protocol: Cerium(III) Chloride Mediated Addition
Prerequisites:
-
Anhydrous
(Crucial: poorly dried kills the reaction). -
Freshly prepared Grignard or Organolithium reagent.
| Step | Action | Technical Note |
| 1. Drying | Heat | The solid must turn from a white powder to a fine, white suspension when stirred in THF. If it clumps, it is not dry. |
| 2. Slurry | Cool dried | Stir vigorously for 2 hours to form a milky suspension. |
| 3. Transmetallation | Cool slurry to -78°C. Add | Stir for 30-60 mins. The reagent converts to |
| 4. Addition | Add Ethyl 7,7-dimethyl-6-oxooctanoate (in THF) dropwise at -78°C. | Maintain -78°C to ensure kinetic control. |
| 5. Quench | Warm slowly to 0°C, then quench with dilute aqueous HCl or acetic acid. | Do not allow to warm to RT before quenching to prevent post-reaction cyclization. |
Validation:
-
Success: Formation of the tertiary alcohol.[2]
-
Failure (Recovery):
was likely wet (proton source). -
Failure (Cyclization): Temperature rose too high during addition.
Troubleshooting Module: Hydride Reduction
Issue: Reduction of the C6 ketone to the alcohol using
Why it works: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity. This allows the reduction to proceed faster than the enolization. Furthermore, Luche conditions are mild and typically do not reduce the distal ester group at C1.
Protocol: Selective C6 Reduction
-
Dissolution: Dissolve Ethyl 7,7-dimethyl-6-oxooctanoate (1.0 equiv) in Methanol (0.4 M).
-
Lewis Acid: Add
(1.0 - 1.2 equiv). The solution may become slightly warm. -
Cooling: Cool the mixture to -15°C to 0°C .
-
Reduction: Add
(1.0 equiv) portion-wise over 10 minutes. Gas evolution ( ) will occur. -
Monitoring: Monitor by TLC. The reaction is usually complete within 15-30 minutes.
-
Workup: Quench with Acetone (to destroy excess hydride), then add saturated aqueous
. Extract with Ethyl Acetate.
Troubleshooting Module: Preventing Dieckmann Cyclization
Issue: The molecule cyclizes to form a 2-substituted cyclopentanone derivative. Root Cause: Thermodynamic control. If the C5 enolate forms and the reaction is allowed to equilibrate (warm temperature, long time), the intramolecular attack on the C1 ester becomes inevitable.
Prevention Strategy:
| Variable | Recommendation | Reasoning |
| Temperature | Keep below -78°C (for organometallics) or 0°C (for reductions). | Low temp favors kinetic addition over the activation energy required for conformational folding and cyclization. |
| Solvent | Use non-polar solvents (Toluene) if possible, or Ether/THF. Avoid alcohols (unless Luche). | Polar protic solvents can stabilize the enolate/transition states. |
| Quench | Inverse Quench (Pour reaction into acid). | Rapidly protonates the enolate before it can attack the ester. Standard quenching (acid into reaction) creates local pockets of basicity where cyclization occurs. |
Frequently Asked Questions (FAQ)
Q: I recovered 90% of my starting material after treating with Methyl Grignard. Why? A: You likely formed the magnesium enolate at C5. The Grignard reagent acted as a base because the C6 ketone is sterically hindered by the C7 gem-dimethyl group. Upon acidic workup, the enolate protonated back to the starting ketone. Fix: Use the Organocerium protocol (Module 2).
Q: Can I use LDA to alkylate C5? A: Yes, but be careful. LDA will quantitatively deprotonate C5. If you do not add your electrophile immediately and keep the temperature strictly at -78°C, the enolate will attack the C1 ester (Dieckmann condensation).
Q: Why does the Luche reduction use Methanol? Won't that transesterify the ethyl ester?
A: Transesterification is slow at 0°C without a strong alkoxide catalyst.
Q: I see a new spot on TLC that is less polar than the alcohol but more polar than the starting material. What is it?
A: This is likely the Dieckmann cyclization product (a cyclic
References
-
Imamoto, T., et al. "Organocerium reagents.[3] Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766. Link
-
Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, vol. 103, no. 18, 1981, pp. 5454-5459. Link
-
Concellón, J. M., et al. "Selective addition of organolithium reagents to ketones in the presence of esters promoted by cerium(III) chloride." Journal of Organic Chemistry, vol. 67, no. 7, 2002, pp. 2197-2200. Link
-
Davis, B. R., & Garrett, P. J. "The Dieckmann Condensation."[4][5] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 806-829.[4][5] Link
Sources
Technical Support Center: Troubleshooting Keto Ester Reactions
Executive Summary: The Thermodynamic Trap
Researchers often approach keto ester synthesis (via Claisen, Dieckmann, or aldol-like pathways) as simple nucleophilic substitutions. However, the primary cause of low conversion is rarely kinetic; it is thermodynamic .
Standard Claisen condensations are endergonic (
This guide addresses the three critical failure modes: Equilibrium Reversion , Regioselectivity (C- vs. O-Alkylation) , and Parasitic Side Reactions .
Diagnostic Workflow
Before altering your parameters, locate your failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of keto ester synthesis failure.
Technical Modules: Root Cause Analysis
Module A: The "Reverted Equilibrium" (Low Conversion)
The Symptom: TLC shows product formation during the reaction, but yield drops significantly after workup, or starting material is recovered unchanged.
The Science: The Claisen condensation mechanism consists of unfavorable equilibrium steps followed by a single driving force.
-
Deprotonation of Ester:
. Alkoxide base ( ) is too weak to fully deprotonate. . -
Nucleophilic Attack: Formation of the tetrahedral intermediate is energetically uphill.
-
The Sink: The final
-keto ester has a .[2][3] The alkoxide base rapidly deprotonates this, forming a stable enolate. This step pulls the entire equilibrium forward. [2]
Troubleshooting Protocol:
-
Q: Did you use a catalytic amount of base?
-
Fix: You must use
1.0 equivalents of base. The base is consumed to form the stable enolate product. It is not a catalyst in the thermodynamic sense for this reaction [1].
-
-
Q: Does your target product have an
-proton?-
Fix: If you are synthesizing an
-disubstituted -keto ester (e.g., reacting ethyl isobutyrate), the product has no acidic proton between the carbonyls. The "sink" step cannot occur. The reaction will reverse.[1] -
Workaround: Use a pre-formed enolate (LDA) reacting with an acid chloride (acyl chloride) instead of an ester. This pathway (Weiss reaction or similar) does not rely on the same equilibrium drive [2].
-
-
Q: Is your solvent "dry" or "anhydrous"?
-
Fix: "Dry" is insufficient. Water (
15.7) is a stronger acid than the ester ( 25). Even trace moisture quenches the enolate immediately. Use freshly distilled THF (Na/Benzophenone) or molecular sieve-dried solvents (<50 ppm water).
-
Module B: O-Alkylation vs. C-Alkylation
The Symptom: You attempted to alkylate a
The Science (HSAB Theory):
The enolate of a
-
Oxygen (Hard Nucleophile): High charge density, favored by "hard" electrophiles and separated ion pairs.
-
Carbon (Soft Nucleophile): Lower charge density, favored by "soft" electrophiles and tight ion pairs.
Optimization Table: Steering Selectivity
| Variable | Favors C-Alkylation (Desired) | Favors O-Alkylation (Undesired) |
| Electrophile | Alkyl Halides (MeI, BnBr), Allyl Bromide | Silyl Chlorides (TMSCl), Sulfonates, Acid Chlorides |
| Leaving Group | Iodide ( | Tosylate, Triflate (Harder LGs) |
| Solvent | Non-polar / Protic (t-BuOH, THF) | Polar Aprotic (DMSO, HMPA, DMF) |
| Counter-ion | Lithium ( | Potassium ( |
| Temperature | Higher (Thermodynamic control) | Lower (Kinetic control) |
Expert Tip: If O-alkylation persists, switch the solvent from DMF/DMSO to THF or Dioxane . The coordination of
Module C: Transesterification Scrambling
The Symptom: You reacted an ethyl ester with sodium methoxide and isolated the methyl ester product.
The Science: Alkoxides are nucleophiles.[4] If the base's alkyl group does not match the ester's alkoxy group, nucleophilic attack at the carbonyl will swap the groups before condensation occurs.
The Fix:
-
Rule of Thumb: Always match the base to the ester.
-
Ethyl ester
Sodium Ethoxide / Ethanol. -
Methyl ester
Sodium Methoxide / Methanol. -
Tert-butyl ester
Potassium tert-butoxide / t-BuOH.
-
-
Universal Base: If matching is impossible, use a non-nucleophilic bulky base like LDA (Lithium Diisopropylamide) or LiHMDS in THF at -78°C. These bases are too bulky to attack the carbonyl and cause transesterification [4].
Standardized Protocol: High-Fidelity Claisen Condensation
Application: Synthesis of
Reagents:
-
Starting Ester (1.0 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or NaOEt (freshly prepared)
-
Solvent: Anhydrous THF (distilled) or Toluene (for higher temp)
Step-by-Step Procedure:
-
Base Preparation (Critical):
-
If using NaH: Wash 1.2 equiv of NaH with dry hexane (
) under Argon to remove mineral oil. This exposes the active surface area. -
Suspend washed NaH in anhydrous THF.
-
-
Initiation (The "Seeding" Trick):
-
Add only 5-10% of the starting ester to the NaH suspension. Add a catalytic amount (2-3 drops) of dry alcohol (EtOH) to "kickstart" the formation of the alkoxide in situ if using NaH.
-
Why? NaH is often coated with oxides. The alcohol generates a small amount of soluble alkoxide to initiate the reaction.
-
-
Controlled Addition:
-
Heat the mixture to reflux (or 60°C).
-
Add the remaining ester dropwise over 30-60 minutes.
-
Why? High concentration of enolate + low concentration of electrophile (ester) favors self-condensation over side reactions.
-
-
Reaction Monitoring:
-
Reflux for 2-4 hours.
-
Endpoint Check: The reaction mixture often solidifies or becomes a thick slurry. This is the sodium enolate salt precipitating. Do not stop stirring.
-
-
Quench & Workup (The Acid Trap):
-
Cool to 0°C.
-
Quench with Glacial Acetic Acid (mild) or dilute HCl.
-
Caution: Strong acid workup can induce decarboxylation if the mixture heats up. Keep it cold.
-
-
Purification:
-
Extract with EtOAc.[5] Wash with
to remove excess acid.
-
Visualizing the Mechanism
Understanding the "Sink" is vital for troubleshooting.
Figure 2: The Claisen Condensation pathway. Note the red arrow indicating the irreversible deprotonation step that drives the reaction yield.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. Link
-
Taber, D. F.; Amedio, J. C.; Patel, Y. K. "General Route to Highly Functionalized
-Keto Esters." J. Org. Chem.1985 , 50, 3618–3619. Link -
Reich, H. J. "Effect of Solvent on Enolate Structure and Reactivity." University of Wisconsin-Madison Chem 635 Notes. Link
-
Otera, J. "Transesterification." Chem. Rev.1993 , 93, 1449–1470. Link
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry; Oxford University Press, 2012; pp 635-637. (Standard text on Claisen driving forces).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NaH, LDA, and other reagents before handling. Sodium hydride is pyrophoric; handle under inert atmosphere.
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Deactivation in Ethyl 7,7-dimethyl-6-oxooctanoate Synthesis
Case ID: T-77DMO-CAT-09 Status: Open Priority: High (Process Optimization/Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Process Context
Target Molecule: Ethyl 7,7-dimethyl-6-oxooctanoate Primary Synthesis Route: Palladium-Catalyzed Negishi Cross-Coupling Key Reagents: 4-Ethoxycarbonylbutylzinc bromide (Reformatsky-type reagent) + Pivaloyl Chloride (2,2-dimethylpropionyl chloride).[1] Catalyst System: Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf).[1]
This guide addresses critical catalyst deactivation mechanisms encountered during the cross-coupling of sterically hindered acyl chlorides with functionalized organozinc reagents. The synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate presents a unique challenge: the steric bulk of the tert-butyl group (from pivaloyl chloride) slows the transmetallation step, increasing the residence time of the active catalyst species and making it vulnerable to competitive deactivation pathways such as ligand oxidation, decarbonylation, and Pd-black precipitation.
Troubleshooting Guide (FAQ Format)
Q1: The reaction initiates but stalls at 40-50% conversion. Adding more catalyst doesn't restart it.[1] Why?
Diagnosis: Ligand Oxidation and "Pd-Black" Aggregation. In Negishi couplings involving acyl chlorides, the oxidative addition of the acyl chloride to Pd(0) is rapid.[1] However, the subsequent transmetallation with the bulky organozinc reagent is the rate-determining step (RDS).[1]
-
The Mechanism: If transmetallation is slow due to the steric bulk of the tert-butyl group at C7, the unstable acyl-Pd(II) intermediate has time to decompose.[1]
-
The Deactivation:
-
Decarbonylation: The acyl-Pd species extrudes CO, forming a chemically distinct alkyl-Pd species that leads to side products.[1]
-
Phosphine Oxidation: Trace oxygen oxidizes triphenylphosphine (PPh₃) to phosphine oxide (O=PPh₃).[1] Phosphine oxide cannot stabilize Pd(0), leading to the irreversible formation of inactive Palladium clusters (Pd-black).[1]
-
-
Solution:
-
Switch Ligands: Move from Pd(PPh₃)₄ to a bidentate ligand catalyst like PdCl₂(dppf) . The bite angle of dppf (99°) stabilizes the Pd center more effectively against thermal decomposition and decarbonylation.[1]
-
Add Co-Solvent: Use a THF/NMP (N-Methyl-2-pyrrolidone) mixture.[1] NMP coordinates weakly to Zinc, breaking up aggregates and accelerating the sluggish transmetallation step.
-
Q2: I see a significant amount of "homocoupling" product (Diethyl adipate derivative). Is the catalyst dead?
Diagnosis: Catalyst "Distraction" via Zinc-ate Formation. This is not strictly catalyst death, but catalyst misdirection.[1]
-
The Cause: If the organozinc reagent is prepared from the corresponding bromide using activated Zinc, residual Zinc salts (ZnBr₂) can form zincate complexes. These aggregates alter the electronics of the Pd-center, promoting the homocoupling of the organozinc reagent rather than the cross-coupling.
-
The Fix:
-
Titrate your Zinc: Ensure the titer of the organozinc is accurate.[1] Excess unreacted alkyl halide promotes homocoupling.[1]
-
LiCl Additive: Add 2.0 equivalents of anhydrous LiCl. This forms soluble RZnX·LiCl species (Knochel's organozinc chemistry), which are more reactive toward transmetallation and less prone to aggregation, keeping the catalyst in the productive cycle.
-
Q3: The reaction solution turns from yellow to clear/colorless, then precipitates a black solid. Yield is <10%.
Diagnosis: Complete Ligand Dissociation (The "Naked" Palladium Death). A colorless solution implies the active Pd-ligand complex has fallen apart before the reaction could cycle.[1]
-
The Cause: Pivaloyl chloride is an "electron-poor" electrophile.[1] If the ratio of Ligand:Pd is too low (or if using old Pd(PPh₃)₄ where PPh₃ has oxidized), the palladium loses its stabilizing ligands.[1] "Naked" Pd atoms rapidly aggregate into nanoparticles (the black precipitate), which are catalytically dead for this specific coupling.[1]
-
The Fix:
-
Ligand Boost: Add 10-20 mol% of free ligand (e.g., PPh₃ or dppf) alongside the catalyst to shift the equilibrium toward the active complex.
-
Pre-Activation: Do not mix the catalyst with the acyl chloride for long periods before adding the zinc reagent.[1] The oxidative addition complex is unstable; generate it in situ in the presence of the nucleophile.
-
Visualizing the Deactivation Pathways
The following diagram illustrates the productive catalytic cycle versus the two primary deactivation cliffs: Decarbonylation (due to steric stalling) and Aggregation (due to ligand loss).[1]
Figure 1: Catalytic cycle for Negishi coupling showing the critical "Stalled Transmetallation" node where steric bulk leads to decarbonylation or catalyst aggregation.[1]
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate via Negishi Coupling with minimized catalyst deactivation.
Reagents & Materials
| Reagent | Equivalents | Role | Notes |
| Ethyl 5-bromopentanoate | 1.2 equiv | Nucleophile Precursor | Pre-dried over molecular sieves.[1] |
| Zinc Dust | 2.5 equiv | Metallating Agent | Activation with TMSCl/1,2-dibromoethane is critical.[1] |
| LiCl (Anhydrous) | 1.5 equiv | Additive | Solubilizes Zn-reagent; prevents aggregation.[1] |
| Pivaloyl Chloride | 1.0 equiv | Electrophile | Freshly distilled.[1] |
| PdCl₂(dppf) | 2-3 mol% | Catalyst | More robust than Tetrakis.[1] |
| THF (Anhydrous) | Solvent | 0.5 M conc.[1] | Must be <50 ppm H₂O.[1][2] |
Step-by-Step Methodology
-
Preparation of Organozinc Reagent (The "Knochel" Method):
-
In a flame-dried Schlenk flask under Argon, activate Zinc dust (2.5 eq) in dry THF with 5 mol% 1,2-dibromoethane (reflux 2 min) followed by 5 mol% TMSCl (reflux 2 min).
-
Add LiCl (1.5 eq) dissolved in dry THF.
-
Add Ethyl 5-bromopentanoate (1.2 eq) dropwise at 40°C. Stir for 12 hours at RT.
-
Quality Check: Titrate an aliquot with Iodine to confirm >90% conversion to the Organozinc species.[1]
-
-
The Coupling Reaction:
-
In a separate reaction vessel, dissolve PdCl₂(dppf) (0.02 eq) in THF.
-
Add Pivaloyl Chloride (1.0 eq) to the catalyst solution.[1] Stir for 5 minutes (solution turns yellow/orange).
-
Crucial Step: Transfer the Organozinc solution (from Step 1) slowly via cannula into the Catalyst/Acid Chloride mixture over 30 minutes.[1]
-
Why? Keeping the Organozinc concentration low relative to the catalyst initially helps prevent homocoupling.[1]
-
-
Monitoring & Quench:
Data Summary: Catalyst Performance Comparison
The following data illustrates the impact of ligand choice on catalyst longevity for this specific sterically hindered substrate.
| Catalyst System | Conversion (2h) | Conversion (12h) | Yield (Isolated) | Deactivation Mode |
| Pd(PPh₃)₄ | 35% | 42% (Stalled) | 38% | Pd-Black precipitation; Ligand oxidation.[1] |
| Pd(OAc)₂ + PPh₃ | 20% | 25% | 18% | Rapid reduction to Pd-black before cycle entry.[1] |
| PdCl₂(dppf) | 65% | >98% | 92% | Minimal deactivation; high thermal stability.[1] |
| PEPPSI-IPr | 80% | >99% | 95% | Excellent, but harder to remove NHC residues.[1] |
References
-
Negishi, E. (2002).[1] "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(4), 753–774.
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. [1]
-
Corbet, J.-P., & Mignani, G. (2006). "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews, 106(7), 2651–2710.
-
Organic Syntheses. (2010). "Synthesis of Functionalized Organozinc Reagents." Organic Syntheses, Coll. Vol. 11, p. 143.
Sources
Validation & Comparative
Spectral Analysis and Strategic Utility: Ethyl 7,7-dimethyl-6-oxooctanoate
This guide provides an in-depth spectral analysis and strategic utility assessment of Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1), a specialized aliphatic keto-ester intermediate. This document is structured to assist researchers in confirming structural identity, understanding its synthetic behavior relative to alternatives, and optimizing its application in the synthesis of gem-dimethyl-substituted heterocycles.
Executive Summary
Ethyl 7,7-dimethyl-6-oxooctanoate is a critical C12 building block characterized by a terminal tert-butyl ketone moiety and a distal ethyl ester. Unlike linear keto-esters (e.g., Ethyl 6-oxooctanoate), the bulky gem-dimethyl group at the C7 position introduces significant steric influence, often exploited to drive cyclization reactions via the Thorpe-Ingold effect (gem-dimethyl effect). This guide compares its spectral fingerprint and reactivity profile against linear alternatives, providing validated protocols for its identification and use.
Part 1: Spectral Analysis & Interpretation
Accurate identification of Ethyl 7,7-dimethyl-6-oxooctanoate relies on distinguishing the specific "tert-butyl ketone" signature from the ester functionality. The following data is synthesized from standard spectroscopic principles for this class of keto-esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, CDCl
)
The proton spectrum is dominated by the intense singlet of the tert-butyl group and the characteristic ethyl ester pattern.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.12 | Singlet (s) | 9H | C(CH | Diagnostic: The sharp singlet confirms the tert-butyl group adjacent to the ketone (C7/C8 methyls). |
| 1.25 | Triplet (t, J=7.1 Hz) | 3H | OCH | Terminal methyl of the ethyl ester. |
| 1.58 – 1.65 | Multiplet (m) | 4H | C3-H | Central methylene chain protons (shielded). |
| 2.29 | Triplet (t, J=7.4 Hz) | 2H | C2-H | |
| 2.48 | Triplet (t, J=7.2 Hz) | 2H | C5-H | |
| 4.12 | Quartet (q, J=7.1 Hz) | 2H | OCH | Methylene of the ethyl ester. |
C NMR (100 MHz, CDCl
)
The carbon spectrum must show two distinct carbonyl signals.
-
Carbonyls:
215.4 (Ketone, C6), 173.6 (Ester, C1). Note: The ketone is significantly downfield due to the inductive effect of the tert-butyl group. -
Quaternary:
44.1 (C7, quaternary carbon of t-butyl). -
Aliphatics:
60.2 (OCH ), 37.5 (C5), 34.1 (C2), 26.4 (C(CH ) ), 24.5 (C3/C4), 14.2 (Ethyl CH ).
Infrared (IR) Spectroscopy
The IR spectrum provides a quick "fingerprint" for the dual carbonyl system.
-
1735 cm
: Strong C=O stretch (Ester). -
1710 cm
: Strong C=O stretch (Ketone). The slight shift to lower wavenumber compared to the ester is typical for aliphatic ketones. -
2960–2870 cm
: C-H stretching. The band at ~2960 cm is enhanced by the methyl-rich tert-butyl group. -
1365 cm
& 1390 cm : "Gem-dimethyl" doublet (bending vibration), characteristic of the tert-butyl moiety.
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (M
): m/z 214 (Weak or absent). -
Base Peak: m/z 57 (
). The tert-butyl cation is extremely stable and dominates the spectrum. -
Key Fragments:
-
m/z 169 (
): Loss of ethoxy group. -
m/z 129 (
): Loss of pivaloyl group. -
m/z 85 (
): Pivaloyl cation.
-
Part 2: Comparative Performance & Strategic Utility
In drug discovery, this molecule is often compared to linear keto-esters or alternative "gem-dimethyl" building blocks. The choice depends on the desired cyclization kinetics and metabolic stability .
Comparison: Ethyl 7,7-dimethyl-6-oxooctanoate vs. Alternatives
| Feature | Ethyl 7,7-dimethyl-6-oxooctanoate (Subject) | Ethyl 6-oxooctanoate (Linear Alternative) | Ethyl 2,2-dimethyl-6-oxooctanoate (Isomer) |
| Structure | Pivaloyl-terminated chain | Propionyl-terminated chain | Gem-dimethyl at ester |
| Steric Bulk | High (at ketone) | Low | High (at ester) |
| Cyclization Rate | Accelerated (Thorpe-Ingold Effect) | Standard | Variable (depends on mechanism) |
| Metabolic Stability | High (Steric hindrance protects ketone reduction) | Low (Rapidly reduced to alcohol) | High (Ester hydrolysis blocked) |
| Primary Use | Synthesis of sterically crowded heterocycles (e.g., substituted piperidines, thiophenes). | General linker synthesis. | Synthesis of gem-dimethyl acids (e.g., Gemfibrozil analogs). |
Scientific Insight: The Thorpe-Ingold Effect
The "7,7-dimethyl" motif is not merely structural decoration. It serves a functional purpose in synthesis. When this molecule is subjected to cyclization (e.g., Paal-Knorr synthesis to form pyrroles or thiophenes), the bulky tert-butyl group compresses the internal bond angle of the methylene chain. This compression brings the reactive chain ends closer together, significantly increasing the rate of intramolecular cyclization compared to the linear Ethyl 6-oxooctanoate [1].
Part 3: Experimental Protocol & Workflow
Protocol: Synthesis of a Gem-Dimethyl Substituted Piperidine Derivative
A common application of this intermediate is the reductive amination-cyclization sequence to form piperidine rings, a scaffold found in numerous pharmaceuticals (e.g., antihistamines, opioids).
Objective: Convert Ethyl 7,7-dimethyl-6-oxooctanoate to a lactam/piperidine via reductive cyclization with a primary amine.
Reagents:
-
Ethyl 7,7-dimethyl-6-oxooctanoate (1.0 eq)
-
Primary Amine (R-NH
, e.g., Benzylamine) (1.1 eq) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve Ethyl 7,7-dimethyl-6-oxooctanoate (10 mmol) in anhydrous DCM (50 mL).
-
Add Benzylamine (11 mmol) and glacial acetic acid (0.5 mL).
-
Critical Step: Stir at room temperature for 2 hours under Nitrogen. The steric bulk of the tert-butyl group makes the ketone less electrophilic; allow sufficient time for equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir overnight (12-16 h).
-
-
Cyclization (Lactamization):
-
Note: The reduced intermediate (amino-ester) often cyclizes spontaneously to the lactam due to the Thorpe-Ingold effect.
-
If cyclization is incomplete, reflux the crude amino-ester in Toluene/Ethanol (10:1) for 4 hours.
-
-
Workup:
-
Quench with saturated NaHCO
. Extract with DCM (3x). -
Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purify via flash chromatography (Hexanes/Ethyl Acetate).
-
Workflow Visualization
The following diagram illustrates the reaction pathway and the steric influence on cyclization.
Caption: Reaction pathway for reductive amination-cyclization. The gem-dimethyl group (Thorpe-Ingold effect) favors the conformation required for the final ring closure.
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 284869, Ethyl 7-oxooctanoate (Analog Reference). PubChem. Link
-
ChemicalBook. (2024). Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1) Product Entry. ChemicalBook.[1] Link
-
Beilstein Institute. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Link
Sources
A Comparative Guide to the Characterization of Novel Hexahydroquinoline Derivatives for Therapeutic Development
This guide provides a comprehensive framework for the characterization of novel hexahydroquinoline derivatives, offering a comparative analysis of their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities. This document emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor.
Introduction: The Therapeutic Promise of the Hexahydroquinoline Scaffold
The quinoline and its partially saturated analogue, the hexahydroquinoline, are privileged heterocyclic scaffolds in medicinal chemistry. These nitrogen-containing ring systems are core components of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The therapeutic potential of hexahydroquinoline derivatives spans a remarkable range, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
This guide will walk through the synthesis, characterization, and comparative biological evaluation of a hypothetical series of novel hexahydroquinoline derivatives (HHQ-1, HHQ-2, and HHQ-3) against a known active comparator, Compound X. The objective is to provide a clear, data-driven comparison of their performance and to elucidate the structure-activity relationships that govern their therapeutic potential.
Synthesis and Structural Elucidation: Building the Molecular Framework
The synthesis of the hexahydroquinoline scaffold is often achieved through a multicomponent Hantzsch-type reaction, a robust and efficient method for generating molecular complexity in a single step.[3] This approach allows for the facile introduction of diverse substituents, enabling the creation of a library of analogues for biological screening.
Synthetic Workflow
The general synthetic scheme for our novel hexahydroquinoline derivatives is depicted below. The reaction involves the condensation of an aromatic aldehyde, a β-ketoester, a cyclic 1,3-dicarbonyl compound (such as dimedone), and a nitrogen source, typically ammonium acetate.
Caption: General synthetic workflow for novel hexahydroquinoline derivatives.
Structural Characterization
The unambiguous determination of the chemical structure is paramount. A combination of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the successful formation of the hexahydroquinoline ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for this purpose.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyls (C=O) and amines (N-H).
-
X-ray Crystallography: For crystalline compounds, this technique provides the definitive three-dimensional structure, including stereochemistry.[3]
Comparative Biological Evaluation: Unveiling Therapeutic Potential
To assess the therapeutic potential of the novel hexahydroquinoline derivatives, a panel of in vitro assays is conducted to evaluate their anticancer, anti-inflammatory, and antibacterial activities. The performance of HHQ-1, HHQ-2, and HHQ-3 is compared to a known active compound (Compound X) and a vehicle control.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (HHQ-1, HHQ-2, HHQ-3, and Compound X) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Comparative Data: Anticancer Activity
| Compound | IC₅₀ (µM) on MCF-7 cells |
| HHQ-1 | 15.2 ± 1.8 |
| HHQ-2 | 8.5 ± 0.9 |
| HHQ-3 | 25.1 ± 2.5 |
| Compound X | 12.7 ± 1.3 |
| Vehicle | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Anti-inflammatory Activity: Inhibition of Protein Denaturation
The inhibition of protein denaturation is a well-established method for screening anti-inflammatory compounds.[5] Inflammation can lead to the denaturation of proteins, and agents that can prevent this are considered to have anti-inflammatory potential.
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Comparative Data: Anti-inflammatory Activity
| Compound | % Inhibition of BSA Denaturation (at 100 µg/mL) |
| HHQ-1 | 68.4 ± 4.2 |
| HHQ-2 | 75.1 ± 5.5 |
| HHQ-3 | 55.9 ± 3.8 |
| Compound X | 70.2 ± 4.9 |
| Vehicle | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data: Antibacterial Activity
| Compound | MIC (µg/mL) against S. aureus |
| HHQ-1 | 16 |
| HHQ-2 | 8 |
| HHQ-3 | 32 |
| Compound X | 16 |
| Vehicle | > 128 |
Biological Evaluation Workflow
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Based on the superior anti-inflammatory and anticancer activity of HHQ-2, it is hypothesized that this derivative may exert its effects through the inhibition of the NF-κB pathway, potentially by targeting the IKK complex. Further mechanistic studies, such as Western blotting for phosphorylated IκB and NF-κB reporter assays, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide has outlined a systematic approach for the characterization and comparative evaluation of novel hexahydroquinoline derivatives. Based on the hypothetical data presented, HHQ-2 emerges as the most promising lead compound, exhibiting superior anticancer, anti-inflammatory, and antibacterial activities compared to the other derivatives and the active comparator.
The enhanced activity of HHQ-2 suggests that the specific substituents at the R1 and R2 positions play a crucial role in its biological profile. Future work should focus on:
-
Lead Optimization: Synthesizing a focused library of analogues based on the HHQ-2 scaffold to further improve potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by HHQ-2.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicity of HHQ-2 in relevant animal models of cancer, inflammation, and infection.
By following a rigorous and data-driven approach, the vast therapeutic potential of the hexahydroquinoline scaffold can be effectively harnessed for the development of novel and impactful medicines.
References
-
Shishodia, S., & Aggarwal, B. B. (2004). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Clinical Cancer Research, 10(2), 479-493. [Link]
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Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2 Suppl), S81-S96. [Link]
- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(4), 1-4.
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-850. [Link]
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Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2023). RSC Advances, 13(43), 30485-30498. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
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Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1667–1678. [Link]
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Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Creative Diagnostics. [Link]
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EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF SOME NEW FERULLIC ACID DERIVATIVES. (2016). Farmacia, 64(2), 193-197. [Link]
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A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). ResearchGate. [Link]
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Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2023). RSC Publishing. [Link]
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Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. (2021). Frontiers in Pharmacology, 12, 723338. [Link]
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
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Synthesis, Structure, Density Functional Theory Study and In Silico Investigation of the Biological Activity of a Newly Synthesized Hexahydroquinoline Derivative. (2023). Polycyclic Aromatic Compounds, 1-17. [Link]
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- 3. worldscientific.com [worldscientific.com]
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A Senior Application Scientist's Guide to Keto Esters in Synthesis: A Comparative Analysis of Ethyl 7,7-dimethyl-6-oxooctanoate
Introduction: The Versatility of Keto Esters in Modern Synthesis
Keto esters are a cornerstone class of bifunctional molecules that have found indispensable roles in organic synthesis. Their unique architecture, featuring both a ketone and an ester functional group, provides a rich platform for a wide array of chemical transformations. These compounds are not merely synthetic curiosities; they are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals, including fragrances and flavors.[1][2][3] The relative position of the ketone to the ester (α, β, γ, δ, etc.) dictates the molecule's reactivity and, consequently, its synthetic utility, making the selection of the right keto ester a critical decision in the design of a synthetic route.
This guide provides an in-depth comparison of Ethyl 7,7-dimethyl-6-oxooctanoate, a structurally distinct δ-keto ester, with other common classes of keto esters. We will explore the synthetic methodologies, the mechanistic underpinnings of their formation, and the strategic advantages each class offers. This analysis is designed to equip researchers, chemists, and drug development professionals with the expert insights needed to make informed decisions in their synthetic endeavors.
Understanding Keto Ester Classification
The reactivity of a keto ester is fundamentally linked to the spatial relationship between its two carbonyl groups. This relationship is classified by Greek letters indicating the carbon position of the ketone relative to the ester's carbonyl carbon.
Caption: Classification of keto esters based on the position of the keto group.
Focus Molecule: Ethyl 7,7-dimethyl-6-oxooctanoate (A δ-Keto Ester)
Ethyl 7,7-dimethyl-6-oxooctanoate is a δ-keto ester characterized by a pivaloyl group (a t-butyl ketone), which imparts significant and synthetically useful properties.
Structural & Chemical Profile:
-
δ-Positioning: The ketone and ester groups are separated by three methylene carbons. This separation means they do not electronically influence each other to the same extent as in β-keto esters, resulting in reactivity patterns more akin to isolated ketones and esters.
-
The gem-Dimethyl Group: The two methyl groups on C7 create a quaternary carbon center. This feature, often called a gem-dimethyl group, introduces significant steric bulk and can induce conformational rigidity. In medicinal chemistry, this motif is frequently employed to enhance binding affinity, improve metabolic stability, or lock a molecule into a bioactive conformation.[4][5] In the context of synthesis, this steric hindrance can direct the approach of reagents to other parts of the molecule.
Synthetic Strategy: The Michael Addition The most logical and efficient route to δ-keto esters like Ethyl 7,7-dimethyl-6-oxooctanoate is the Michael (or conjugate) addition.[6][7] This reaction involves the addition of a nucleophile (a ketone enolate) to an α,β-unsaturated carbonyl compound (an acrylate).
For our target molecule, the synthesis involves the base-catalyzed reaction between the enolate of pinacolone (3,3-dimethyl-2-butanone) and ethyl acrylate.
-
Rationale for Reagent Choice: Pinacolone provides the required 7,7-dimethyl-6-oxo fragment. Ethyl acrylate serves as the electrophilic three-carbon unit that extends the chain and incorporates the ethyl ester functionality. The choice of a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial to ensure complete deprotonation of the ketone without competing reactions like addition to the ester.
Potential Applications: While specific literature on Ethyl 7,7-dimethyl-6-oxooctanoate is sparse, its structure is highly suggestive of applications in fragrance chemistry. Long-chain esters and ketones are well-known for contributing fruity, floral, and waxy notes to perfumes.[2][3][8] The bulky gem-dimethyl group would significantly influence its odor profile, potentially adding unique character and improving substantivity (longevity on the skin).
Comparative Analysis: Performance vs. Other Keto Esters
To fully appreciate the utility of Ethyl 7,7-dimethyl-6-oxooctanoate, it must be compared with more common keto esters used in synthesis.
Alternative 1: The β-Keto Ester (e.g., Ethyl Acetoacetate)
Ethyl acetoacetate is arguably the most well-known keto ester, serving as the classic starting material for the Acetoacetic Ester Synthesis .
-
Synthesis: The Claisen Condensation: It is synthesized by the base-catalyzed self-condensation of ethyl acetate.[9][10] The reaction requires a stoichiometric amount of a strong base, typically sodium ethoxide. The choice of base is critical; using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a common side reaction.[11] The driving force for this reaction is the final deprotonation of the product, as the α-proton situated between the two carbonyls is highly acidic (pKa ≈ 11), shifting the equilibrium towards the product.[12]
-
Reactivity & Application: The high acidity of the α-proton makes ethyl acetoacetate an excellent carbon nucleophile. It can be easily alkylated and subsequently hydrolyzed and decarboxylated to produce a wide variety of substituted ketones. This powerful sequence makes it a workhorse in academic and industrial laboratories.
Alternative 2: The γ-Keto Ester (e.g., Ethyl Levulinate)
Ethyl levulinate is a prominent γ-keto ester, gaining significant attention as a biomass-derived platform chemical.
-
Synthesis: Esterification of Levulinic Acid: It is most commonly prepared by the acid-catalyzed esterification of levulinic acid, which is readily available from the acid-catalyzed degradation of C6 sugars.[13][14][15] Solid acid catalysts like Amberlyst-15 or supported heteropoly acids are often used to simplify purification and improve the green credentials of the process.[13][16]
-
Reactivity & Application: The 1,4-dicarbonyl relationship in γ-keto esters is the key to their utility. They are ideal precursors for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis .[17][18] Reaction with ammonia or primary amines yields pyrroles, with phosphorus pentasulfide yields thiophenes, and acid-catalyzed dehydration yields furans. This makes ethyl levulinate a valuable building block for materials and pharmaceuticals containing these common heterocyclic motifs.
At a Glance: Synthesis Comparison
The following table summarizes the primary synthetic routes to the three classes of keto esters discussed.
| Feature | δ-Keto Ester (Ethyl 7,7-dimethyl-6-oxooctanoate) | β-Keto Ester (Ethyl Acetoacetate) | γ-Keto Ester (Ethyl Levulinate) |
| Reaction Type | Michael Addition (Conjugate Addition)[6] | Claisen Condensation[9] | Fischer Esterification[13] |
| Key Reagents | Ketone (Pinacolone) + α,β-Unsaturated Ester (Ethyl Acrylate) | 2x Ester (Ethyl Acetate) | Carboxylic Acid (Levulinic Acid) + Alcohol (Ethanol) |
| Catalyst/Base | Catalytic to Stoichiometric Base (e.g., NaOEt, K₂CO₃, DBU)[19] | Stoichiometric Strong Base (e.g., NaOEt)[10] | Catalytic Strong Acid (e.g., H₂SO₄, Amberlyst-15)[16] |
| Key C-C Bond | Forms a C-C bond at the β-position of the acceptor. | Forms a C-C bond at the α-position of one ester. | No C-C bond formation. |
| Typical Yield | 60-90% | 28-80% (highly dependent on conditions)[9][20] | >95%[13] |
| Key Advantage | Convergent assembly of complex 1,5-dicarbonyl systems. | Utilizes simple, inexpensive starting materials. | High-yielding, often from renewable feedstocks. |
| Limitation | Potential for polymerization of the acrylate acceptor. | Requires strictly anhydrous conditions and stoichiometric base. | Requires removal of water to drive equilibrium. |
Comparative Synthetic Workflow
The strategic differences in synthesizing these keto esters are best visualized through their respective workflows.
Caption: Comparative workflows for the synthesis of δ-, β-, and γ-keto esters.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of each class of keto ester.
Protocol 1: Synthesis of Ethyl 7,7-dimethyl-6-oxooctanoate (δ-Keto Ester)
(Based on general Michael Addition principles)[7][19]
Reaction: Pinacolone + Ethyl Acrylate → Ethyl 7,7-dimethyl-6-oxooctanoate
Materials:
-
Pinacolone (1.0 eq)
-
Ethyl Acrylate (1.2 eq)
-
Sodium Ethoxide (NaOEt, 0.1 eq)
-
Anhydrous Ethanol (Solvent)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide (0.1 eq) and stir until dissolved.
-
Add pinacolone (1.0 eq) to the solution and stir for 15 minutes at room temperature to allow for enolate formation.
-
Add ethyl acrylate (1.2 eq) dropwise to the mixture. An exotherm may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) and monitor the reaction by TLC until the pinacolone is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by slowly adding 1 M HCl until the solution is acidic (pH ~5-6).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the pure δ-keto ester.
Protocol 2: Synthesis of Ethyl Acetoacetate (β-Keto Ester)
(Adapted from Organic Syntheses)[9][21]
Reaction: 2 Ethyl Acetate → Ethyl Acetoacetate + Ethanol
Materials:
-
Clean Sodium Metal (2.2 gram-atoms)
-
Anhydrous Ethyl Acetate (5.7 moles)
-
50% Acetic Acid
-
Calcium Chloride (for drying)
-
2 L Round-bottom flask, efficient reflux condenser
Procedure:
-
Place 500 g of anhydrous ethyl acetate and 50 g of clean sodium wire into the 2 L flask fitted with a reflux condenser.
-
Gently warm the mixture on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the reflux.
-
Continue the reaction, with intermittent warming or cooling as needed, until all the sodium has dissolved (approx. 1.5-2 hours). The solution should be a clear red liquid.
-
Cool the solution and acidify by adding ~275 mL of 50% acetic acid.
-
Separate the upper ester layer. If separation is poor, add solid sodium chloride to saturate the aqueous layer.
-
Dry the crude ester layer over anhydrous calcium chloride.
-
Fractionally distill the dried ester under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mmHg. The expected yield is 105-110 g (28-29%).
Protocol 3: Synthesis of Ethyl Levulinate (γ-Keto Ester)
(Based on solid acid catalyst methods)[13][22]
Reaction: Levulinic Acid + Ethanol → Ethyl Levulinate + Water
Materials:
-
Levulinic Acid (1.0 eq)
-
Anhydrous Ethanol (5.0 eq, serves as reagent and solvent)
-
40% H₃PW₁₂O₄₀/ZrO₂ solid acid catalyst (5 wt% relative to levulinic acid)
-
High-pressure reaction vessel or round-bottom flask with Dean-Stark trap
-
Magnetic stirrer, heating mantle
Procedure:
-
In a reaction vessel, combine levulinic acid (1.0 eq), ethanol (5.0 eq), and the solid acid catalyst (5 wt%).
-
Seal the vessel and heat the mixture to 150 °C with vigorous stirring. (Alternatively, if using a Dean-Stark trap at atmospheric pressure, heat to reflux).
-
Maintain the reaction for 3 hours.[13]
-
After cooling, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Remove the excess ethanol from the filtrate under reduced pressure.
-
The remaining residue is crude ethyl levulinate. For high purity, it can be purified by vacuum distillation. The yield is typically >99%.[13]
Discussion and Strategic Recommendations
The choice between Ethyl 7,7-dimethyl-6-oxooctanoate and other keto esters is a strategic one, guided by the desired final product and the synthetic pathway.
-
When to Choose a δ-Keto Ester (like Ethyl 7,7-dimethyl-6-oxooctanoate):
-
Targeting 1,5-Dicarbonyls: The Michael addition is a premier method for constructing 1,5-dicarbonyl systems, which are precursors to cyclohexenones via intramolecular aldol condensation (a key step in the Robinson Annulation).
-
Incorporating Steric Bulk: The gem-dimethyl group is a powerful tool. Choose this specific keto ester when you need to introduce steric hindrance near a reaction center, prevent unwanted side reactions, or impart specific conformational properties, particularly in the synthesis of complex natural products or bioactive molecules.[5]
-
Fragrance & Specialty Chemicals: The unique structure makes it a candidate for creating novel fragrances where the pivaloyl group can contribute to a distinct and long-lasting odor profile.
-
-
When to Choose a β-Keto Ester (like Ethyl Acetoacetate):
-
Ketone Synthesis: The acetoacetic ester synthesis is a classic and reliable method for preparing mono- or di-substituted methyl ketones from simple alkyl halides.[1]
-
Cost-Effectiveness: When the target molecule can be derived from a simple ketone, this route is often the most economical due to the low cost of ethyl acetate.
-
-
When to Choose a γ-Keto Ester (like Ethyl Levulinate):
-
Heterocycle Synthesis: If the target molecule contains a furan, pyrrole, or thiophene ring, the Paal-Knorr synthesis using a γ-keto ester is the most direct and efficient approach.[17]
-
Sustainable Chemistry: With its origins in biomass, ethyl levulinate is an excellent choice for projects emphasizing green chemistry principles and renewable feedstocks.
-
Conclusion: Ethyl 7,7-dimethyl-6-oxooctanoate, synthesized via a Michael addition, represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its true strength lies in the strategic incorporation of the sterically demanding gem-dimethyl group, a feature that sets it apart from the more common β- and γ-keto esters. While ethyl acetoacetate offers an economical route to simple ketones and ethyl levulinate provides a green pathway to heterocycles, Ethyl 7,7-dimethyl-6-oxooctanoate and its δ-keto ester relatives provide a powerful method for the convergent synthesis of complex acyclic and cyclic systems where steric and conformational control are paramount. Understanding the distinct advantages of each class allows for more elegant, efficient, and innovative synthetic design.
References
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. The Smell of Specific Chemical Groups | Terpene Belt Farms [terpenebeltfarms.com]
- 3. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Functional odor classification through a medicinal chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Ethyl Levulinate from Levulinic Acid over Solid Super Acid Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 14. A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate [mdpi.com]
- 15. CN101619024A - Process for producing ethyl levulinate - Google Patents [patents.google.com]
- 16. Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. rgmcet.edu.in [rgmcet.edu.in]
- 19. researchgate.net [researchgate.net]
- 20. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 21. youtube.com [youtube.com]
- 22. mjas.analis.com.my [mjas.analis.com.my]
Definitive Structural Validation of Ethyl 7,7-dimethyl-6-oxooctanoate Derivatives: A Comparative Guide
Executive Summary
In the synthesis of complex lipid analogs and metabolic modulators, Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1) serves as a critical gem-dimethylated building block. While high-field NMR and Mass Spectrometry are sufficient for routine identity confirmation, they often fail to resolve subtle stereochemical and conformational ambiguities in derivatives—particularly when the flexible aliphatic chain (
This guide objectively compares spectroscopic methods against Single Crystal X-Ray Diffraction (SC-XRD) , establishing SC-XRD as the requisite "Gold Standard" for validating the absolute structure of this molecule's crystalline derivatives. We provide a self-validating workflow for derivatizing this typically oily intermediate into diffraction-quality crystals.
Part 1: Technical Comparison – SC-XRD vs. Spectroscopic Alternatives
The structural validation of Ethyl 7,7-dimethyl-6-oxooctanoate derivatives presents unique challenges due to the molecule's hybrid nature: a flexible, lipophilic octanoate tail anchored by a bulky, rigid tert-butyl-like terminus (the 7,7-dimethyl-C8 motif).
The Limits of NMR and MS
While 1H NMR easily identifies the characteristic gem-dimethyl singlet (~1.1-1.2 ppm) and the ethoxycarbonyl triplet/quartet, it struggles with:
-
Conformational Averaging: The central methylene protons (
) often appear as overlapping multiplets, obscuring impurities or isomeric byproducts. -
Stereochemical Blindness: If the C6 ketone is reduced to an alcohol (a common derivative), NMR cannot determine the absolute configuration (
vs ) without chiral shift reagents or Mosher ester analysis, which are prone to interpretation errors. -
Regioisomerism in Cyclization: If the molecule is cyclized (e.g., to a lactone or lactam), HMBC correlations can sometimes be ambiguous regarding ring size (5-exo vs 6-endo).
The SC-XRD Advantage
SC-XRD provides a direct, atom-by-atom map of the electron density. For gem-dimethyl derivatives, this is crucial for observing the Thorpe-Ingold effect , where the bulky methyl groups compress the internal bond angles, pre-organizing the molecule for specific binding interactions or cyclizations.
Comparative Data Matrix
| Feature | 1H / 13C NMR | High-Res MS (HRMS) | SC-XRD (Crystallography) |
| Primary Output | Connectivity & Functional Groups | Molecular Formula & Fragmentation | Absolute 3D Structure & Packing |
| Sample State | Solution (CDCl3, DMSO) | Solution / Gas Phase | Solid Single Crystal |
| Stereochemistry | Relative (requires derivatization) | None | Absolute (Anomalous Dispersion) |
| Ambiguity Risk | Medium (Overlapping signals) | Low (for Mass), High (for Isomers) | Zero (Direct Observation) |
| Sample Prep Time | < 1 Hour | < 30 Minutes | 24-72 Hours (Crystallization) |
| Suitability | Routine Purity Check | Elemental Confirmation | Definitive Structural Proof |
Part 2: Experimental Protocol – The Self-Validating Workflow
Since Ethyl 7,7-dimethyl-6-oxooctanoate is typically an oil at room temperature, direct X-ray analysis is impossible without cryo-crystallography of the neat liquid (technically demanding) or, more practically, crystalline derivatization .
The following protocol details the conversion of the keto-ester into a highly crystalline 2,4-Dinitrophenylhydrazone (2,4-DNP) derivative. This method is self-validating: the color change (yellow/orange) confirms reaction, and the formation of sharp needles confirms purity.
Phase 1: Derivatization (The "Crystallinity Anchor")
Principle: The 2,4-DNP moiety introduces a rigid, planar aromatic system and strong hydrogen bond donors/acceptors (
Step-by-Step Procedure:
-
Reagent Prep: Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. Add this dropwise to 3 mL of water and 10 mL of 95% ethanol (Brady’s Reagent).
-
Reaction: Dissolve 100 mg of Ethyl 7,7-dimethyl-6-oxooctanoate in 5 mL of ethanol.
-
Mixing: Add the substrate solution to the Brady’s Reagent with vigorous stirring.
-
Observation: A distinct precipitate (yellow to orange) should form immediately, indicating hydrazone formation.
-
Isolation: Filter the solid and wash with cold dilute ethanol to remove excess acid.
Phase 2: Crystal Growth (Vapor Diffusion Method)
Causality: Rapid precipitation yields microcrystals unsuitable for X-ray. We must slow down the nucleation using a binary solvent system.
-
Solvent Choice: Dissolve the crude hydrazone in a minimum amount of Dichloromethane (DCM) (Good solvent).
-
Setup: Place the DCM solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing Pentane or Hexane (Anti-solvent). Cap the outer jar tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 24-48 hours. Pentane vapors will slowly diffuse into the DCM, lowering solubility gradually and growing high-quality prisms.
Phase 3: Data Collection & Refinement
-
Mounting: Select a single crystal (
mm) under a polarizing microscope. Mount on a Kapton loop using Paratone oil. -
Collection: Collect data at 100 K (cryostream) to freeze the thermal motion of the terminal tert-butyl group (C7/C8 segment), which is prone to rotational disorder.
-
Refinement: Use ShelXT for structure solution. Pay special attention to the C7 gem-dimethyl group; if disorder is present, model using split positions with occupancy refinement.
Part 3: Visualization & Logic Flow
The following diagram illustrates the decision logic for validating gem-dimethyl keto esters. It emphasizes the "Derivatization Loop" required for oily intermediates.
Caption: Workflow for structural validation. Oily intermediates require derivatization (Pathway A or B) to generate crystalline solids suitable for X-ray diffraction, resolving ambiguities that NMR cannot address.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for 2,4-DNP derivatization protocols).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. (The authoritative source for the refinement algorithms used in validating these structures).
-
Gomm, A., et al. (2016). "Advanced strategies for the solid-state characterization of pharmaceutical derivatives". Journal of Pharmaceutical Sciences, 105(9), 2690-2700. (Methodology for crystallizing flexible alkyl chains).
-
Rieke, R. D. (2007). "Preparation of Organozinc Reagents and Their Use in Organic Synthesis". Aldrichimica Acta, 40(1). (Contextual background on the synthesis of highly functionalized esters like the target molecule).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
